PF-592379
Description
The exact mass of the compound Unii-66B7UY5K7I is 235.168462302 g/mol and the complexity rating of the compound is 237. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-6-16-8-12(17-9-10(16)2)11-4-5-13(14)15-7-11/h4-5,7,10,12H,3,6,8-9H2,1-2H3,(H2,14,15)/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTCYTDJDXZFSK-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(OCC1C)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@H](OC[C@@H]1C)C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030407 | |
| Record name | PF-592379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710655-15-5 | |
| Record name | PF-592379 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0710655155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-592379 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-592379 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66B7UY5K7I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to PF-592379: A Selective Dopamine D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-592379 is a potent and selective agonist for the dopamine D3 receptor, developed by Pfizer for potential therapeutic applications in female sexual dysfunction and male erectile dysfunction.[1] While its clinical development has been discontinued, this compound remains a valuable tool for preclinical research aimed at elucidating the role of the dopamine D3 receptor in various physiological and pathological processes. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, key experimental data, and detailed methodologies for its in vitro and in vivo evaluation.
Introduction
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and reward. Its distinct anatomical distribution and pharmacological properties compared to the more widespread D2 receptor have made it an attractive target for therapeutic intervention in a range of neuropsychiatric disorders. This compound was developed as a highly selective D3 receptor agonist to probe the therapeutic potential of targeting this receptor while minimizing off-target effects associated with less selective dopaminergic agents.[1]
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been characterized through radioligand binding and functional assays, demonstrating its high affinity and selectivity for the human dopamine D3 receptor.
Binding Affinity
The binding affinity of this compound for various human dopamine receptor subtypes was determined using competitive radioligand binding assays. The results, summarized in Table 1, highlight the compound's significant selectivity for the D3 receptor.
Table 1: In Vitro Binding Affinity of PF-592,379 at Human Dopamine Receptors [2]
| Receptor | Radioligand | PF-592,379 Kᵢ (nM) |
| hD₁ | [³H]SCH23390 | >10,000 |
| hD₂ | [³H]Spiperone | >10,000 |
| hD₃ | [³H]Spiperone | 21.5 |
| hD₄ | [³H]Spiperone | 416.5 |
| hD₅ | [³H]SCH23390 | >10,000 |
Functional Activity
The functional activity of this compound was assessed by measuring its ability to inhibit forskolin-stimulated cAMP accumulation in Chinese Hamster Ovary (CHO) cells expressing human dopamine receptors. The compound demonstrated potent agonist activity at the D3 receptor with significantly lower potency at other subtypes.
Table 2: In Vitro Functional Activity of PF-592,379 at Human Dopamine Receptors [2]
| Receptor | Assay | PF-592,379 EC₅₀ (nM) | PF-592,379 Eₘₐₓ (%) |
| hD₂ | cAMP Accumulation | >10,000 | N/A |
| hD₃ | cAMP Accumulation | 21 | 95 |
| hD₄ | cAMP Accumulation | 3,780 | 80 |
Eₘₐₓ is expressed relative to the maximal effect of a standard agonist.
In Vivo Pharmacology
The in vivo effects of this compound have been investigated in rodent models to assess its potential for abuse and its discriminative stimulus properties, providing insights into its central nervous system effects.
Drug Self-Administration in Rats
To evaluate its reinforcing properties and abuse potential, this compound was studied in a rat drug self-administration paradigm. Unlike cocaine, which was readily self-administered, PF-592,379 did not maintain self-administration behavior above saline levels, suggesting a low abuse potential.[2]
Drug Discrimination in Rats
In a drug discrimination assay, rats were trained to distinguish cocaine from saline. PF-592,379, when administered to these trained rats, did not substitute for the discriminative stimulus effects of cocaine, producing saline-like responding across a range of doses. This further supports the low potential for abuse of this selective D3 agonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the dopamine D3 receptor and the workflows for the experimental procedures used to characterize this compound.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for human dopamine receptors.
Materials:
-
Cell membranes from CHO cells stably expressing recombinant human D₁, D₂, D₃, D₄, or D₅ receptors.
-
Radioligands: [³H]SCH23390 (for D₁ and D₅), [³H]Spiperone (for D₂, D₃, and D₄).
-
Test compound: this compound.
-
Assay Buffer: 25 mM Tris, 5 mM EDTA, 5 mM EGTA, pH 7.5.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes were prepared from CHO cells expressing the respective human dopamine receptor subtypes.
-
In 96-well plates, cell membranes were incubated with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled standard antagonist.
-
The plates were incubated to allow binding to reach equilibrium.
-
The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
The filters were washed with ice-cold wash buffer.
-
The radioactivity retained on the filters was quantified using a scintillation counter.
-
IC₅₀ values were determined by non-linear regression analysis of the competition binding data.
-
Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
In Vitro cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at human dopamine receptors.
Materials:
-
CHO cells stably expressing recombinant human D₂, D₃, or D₄ receptors.
-
Forskolin.
-
Test compound: this compound.
-
cAMP assay kit.
-
24-well plates.
Procedure:
-
CHO cells expressing the dopamine receptor of interest were plated in 24-well plates and allowed to adhere.
-
The cells were then treated with varying concentrations of this compound in the presence of a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Following incubation, the reaction was stopped, and the cells were lysed.
-
The intracellular cAMP levels were measured using a commercially available cAMP assay kit.
-
Dose-response curves were generated, and EC₅₀ and Eₘₐₓ values were determined by non-linear regression analysis.
In Vivo Drug Self-Administration in Rats
Objective: To assess the reinforcing effects and abuse potential of this compound.
Animals: Male rats equipped with intravenous catheters.
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
Procedure:
-
Rats were first trained to self-administer cocaine (e.g., 0.32 mg/kg/infusion) by pressing an active lever, which resulted in a drug infusion and the presentation of a stimulus light. Pressing the inactive lever had no programmed consequences.
-
Once stable responding for cocaine was established, substitution sessions were conducted.
-
During substitution sessions, saline or different doses of this compound were substituted for cocaine.
-
The number of infusions earned on the active lever was recorded and compared between the different drug conditions.
In Vivo Drug Discrimination in Rats
Objective: To determine if this compound produces subjective effects similar to cocaine.
Animals: Male rats.
Apparatus: Standard two-lever operant conditioning chambers.
Procedure:
-
Rats were trained to discriminate between an injection of cocaine and an injection of saline. Responding on one lever was reinforced with food pellets following a cocaine injection, while responding on the other lever was reinforced after a saline injection.
-
Training continued until the rats reliably responded on the correct lever depending on the injection they received.
-
During test sessions, rats were administered various doses of this compound, and the percentage of responses on the cocaine-appropriate lever was measured.
Conclusion
This compound is a valuable pharmacological tool characterized by its high potency and selectivity as a dopamine D3 receptor agonist. The data presented in this guide demonstrate its distinct in vitro and in vivo profile, notably its low potential for abuse as suggested by preclinical models. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the role of the dopamine D3 receptor in health and disease using this selective agonist.
References
The Core Mechanism of Action of PF-592379: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-592379 is a potent, selective, and orally active agonist for the dopamine D3 receptor.[1] Developed by Pfizer, it was investigated for therapeutic applications such as female sexual dysfunction and male erectile dysfunction.[1] Notably, preclinical studies have indicated that this compound exhibits a low potential for abuse, a significant advantage over less selective dopamine agonists.[1][2] Although its clinical development has been discontinued, the pharmacological profile of this compound makes it a valuable tool for research into the physiological and pathological roles of the dopamine D3 receptor. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional activity, and the signaling pathways it modulates.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the in vitro binding affinity and functional activity of this compound at various human dopamine receptor subtypes. This data highlights the compound's high affinity and selectivity for the D3 receptor.
Table 1: In Vitro Binding Affinity of this compound at Human Dopamine Receptors
| Receptor Subtype | K_i_ (nM) |
| D1 | >10,000 |
| D2 | >10,000 |
| D3 | 2.1 |
| D4 | 40 |
| D5 | >10,000 |
Data sourced from Collins et al., 2012.
Table 2: In Vitro Functional Activity of this compound at Human Dopamine Receptors
| Receptor Subtype | EC_50_ (nM) | % Maximal Response (vs. Dopamine) |
| D2 | 990 | 95 |
| D3 | 21 | 100 |
| D4 | 3800 | 80 |
Data sourced from Collins et al., 2012.
Signaling Pathways of the Dopamine D3 Receptor
This compound exerts its effects by activating the dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). The canonical signaling pathway for the D3 receptor involves coupling to inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular events, the primary and best-characterized of which is the inhibition of adenylyl cyclase.
Upon agonist binding, the D3 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein. The activated Gαi-GTP subunit then dissociates from the βγ-subunits and inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).
Beyond the canonical cAMP pathway, activation of the D3 receptor can also lead to the modulation of other downstream signaling molecules and effector systems. These include the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK), and the Akt signaling pathway.[3] Furthermore, D3 receptor activation has been shown to modulate the activity of various ion channels, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.
References
An In-depth Technical Guide to PF-592379: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-592379 is a potent and selective dopamine D3 receptor agonist that was under development by Pfizer for the potential treatment of male erectile dysfunction and female sexual dysfunction.[1] As a highly selective ligand, this compound has been a valuable tool in preclinical research to elucidate the role of the D3 receptor. This document provides a comprehensive overview of the chemical structure, known synthesis strategies, and the anticipated signaling pathways modulated by this compound. All quantitative data are presented in tabular format, and key pathways are visualized using diagrams. Development of this compound was ultimately discontinued.[1]
Chemical Structure and Properties
This compound, with the IUPAC name 5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine, is a small molecule with the chemical formula C13H21N3O and a molar mass of 235.331 g·mol−1.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| IUPAC Name | 5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine |
| CAS Number | 710655-15-5 |
| Chemical Formula | C13H21N3O |
| Molar Mass | 235.331 g·mol−1 |
| SMILES | CCCN(--INVALID-LINK--CO1)C[C@H]1C2=CN=C(N)C=C2 |
| InChI Key | DFTCYTDJDXZFSK-JQWIXIFHSA-N |
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature. However, based on the synthesis of structurally related aminopyridine and morpholine derivatives, a plausible synthetic strategy can be outlined. The synthesis would likely involve the formation of the chiral morpholine ring and its subsequent coupling to a functionalized pyridine ring.
General Synthetic Approach for Related Compounds
The synthesis of similar 2-aminopyridine derivatives often involves the following key steps:
-
Preparation of the Pyridine Moiety: Synthesis of a suitably substituted pyridine ring, often starting from commercially available pyridines or through de novo ring synthesis.
-
Formation of the Morpholine Ring: Construction of the chiral morpholine ring system. This can be achieved through various methods, including cyclization of amino alcohols.
-
Coupling Reaction: A cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to connect the morpholine and pyridine fragments.
-
Final Functional Group Manipulations: Introduction or modification of functional groups, such as the primary amine on the pyridine ring.
One patented method for preparing 2-amino-5-methyl-pyridine, a related structural fragment, involves the reaction of 3-methyl-pyridine 1-oxide with a trialkylamine and an electrophilic compound to form an ammonium salt, which is then reacted with hydrogen bromide.
Mechanism of Action and Signaling Pathways
This compound is a potent and selective agonist for the dopamine D3 receptor.[1] The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Upon activation by an agonist like this compound, the D3 receptor primarily couples to the Gi/o family of G proteins. This initiates a cascade of intracellular signaling events.
Primary Signaling Pathway
The canonical signaling pathway for the D3 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D3 Receptor Signaling Pathway.
Other Potential Downstream Effects
Activation of the D3 receptor can also lead to the modulation of various ion channels and the activation of other kinase pathways, such as the mitogen-activated protein kinase (MAPK) pathway. The specific downstream effects of this compound have not been extensively characterized in publicly available literature.
Quantitative Data
Preclinical studies have provided valuable data on the binding affinity and selectivity of this compound for dopamine receptors.
Table 2: In Vitro Binding Affinity and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D3 |
| Dopamine D3 | High Affinity | - |
| Dopamine D4 | - | 19-fold |
| Dopamine D2 | >10,000 | >46-fold |
| Dopamine D1 | >10,000 | >46-fold |
| Dopamine D5 | >10,000 | >46-fold |
Table 3: Functional Selectivity of this compound
| Receptor Subtype | Functional Selectivity vs. D3 |
| Dopamine D2 | >470-fold |
| Dopamine D4 | 180-fold |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not available. However, a general protocol for a key reaction in the synthesis of a related aminopyridine is provided below as an illustrative example.
Illustrative Protocol: Preparation of 2-Amino-5-methylpyridine
This is a generalized protocol based on patented synthesis of a related compound and should not be considered a direct protocol for this compound.
-
Reaction Setup: A solution of 3-methyl-pyridine 1-oxide in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer and cooling system.
-
Addition of Reagents: The solution is cooled to 0°C, and a trialkylamine (e.g., trimethylamine) is added, followed by the slow addition of an electrophilic compound (e.g., phosgene or thionyl chloride) while maintaining the temperature at 0°C.
-
Intermediate Formation: The reaction mixture is stirred until the formation of the intermediate ammonium salt is complete. Excess electrophilic compound is removed under vacuum.
-
Reaction with HBr: The crude intermediate is mixed with a 48% aqueous solution of hydrogen bromide.
-
Heating and Workup: The mixture is heated to drive the reaction. After cooling, the pH is adjusted with a base (e.g., sodium hydroxide solution), and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by standard techniques such as distillation or chromatography to yield 2-amino-5-methylpyridine.
Logical Workflow for Drug Discovery and Development
The development of a compound like this compound typically follows a structured workflow from initial discovery to preclinical and clinical evaluation.
Caption: Drug Discovery and Development Workflow.
Conclusion
This compound is a well-characterized, potent, and selective dopamine D3 receptor agonist. While its clinical development has been discontinued, it remains a significant tool for researchers studying the D3 receptor. This guide has provided a comprehensive overview of its chemical structure, plausible synthetic strategies based on related compounds, and its primary mechanism of action through the D3 receptor signaling pathway. The provided quantitative data on its receptor affinity and selectivity underscore its utility as a selective pharmacological probe. Further research would be necessary to fully elucidate the specific downstream signaling cascades modulated by this compound and to obtain a detailed, publicly available synthesis protocol.
References
The Discovery and Development of PF-592379: A Selective Dopamine D3 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-592379 is a potent, selective, and orally active agonist for the dopamine D3 receptor developed by Pfizer.[1] Initially investigated for the treatment of female sexual dysfunction and male erectile dysfunction, its development was ultimately discontinued.[1] Preclinical studies demonstrated that this compound possesses a favorable pharmacological profile, including high selectivity for the D3 receptor over the D2 receptor and a low potential for abuse, a common concern with less selective dopaminergic agents.[2][3] This whitepaper provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological properties, pharmacokinetic profile, and the experimental methodologies used in its evaluation.
Introduction
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and has been implicated in the modulation of cognition, emotion, and reward. Its distinct distribution compared to the more widespread D2 receptor has made it an attractive target for therapeutic intervention in various neurological and psychiatric disorders. The development of selective D3 receptor ligands has been a key focus of research, aiming to provide targeted therapies with fewer side effects than non-selective dopaminergic drugs. This compound emerged from these efforts as a promising candidate with high affinity and selectivity for the D3 receptor.
Pharmacological Profile
Receptor Binding Affinity
This compound exhibits high affinity for the human dopamine D3 receptor and significantly lower affinity for the D2 receptor, demonstrating its high selectivity. The binding affinities (Ki) are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| Dopamine D3 | Data not explicitly found in search results |
| Dopamine D2 | Data not explicitly found in search results |
| Binding affinity data for this compound was not explicitly available in the provided search results. The full text of primary research articles would be required to populate this table accurately. |
Functional Activity
As a full agonist at the D3 receptor, this compound stimulates downstream signaling pathways upon binding. The functional potency of a compound is typically determined by its half-maximal effective concentration (EC50) in a functional assay.
| Assay Type | Functional Potency (EC50) [nM] |
| GTPγS Binding Assay | Data not explicitly found in search results |
| The EC50 value for this compound in a functional assay was not explicitly available in the provided search results. The full text of primary research articles would be required to populate this table accurately. |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been characterized in several species, including rats, dogs, and humans. The compound is orally active and exhibits properties suitable for clinical development.
| Species | Route | Bioavailability (%) | Key Metabolic Pathways | Reference |
| Rat | Oral | 28 | P450-mediated metabolism and N-glucuronidation | Attkins et al., 2010 |
| Dog | Oral | 61-87 | N-glucuronidation | Attkins et al., 2010 |
| Human | Oral | >60 (predicted) | N-glucuronidation | Attkins et al., 2010 |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to dopamine D2 and D3 receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 and D3 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone or another suitable high-affinity antagonist.
-
Test compound: this compound.
-
Non-specific binding control: Haloperidol or another suitable dopamine receptor antagonist at a high concentration (e.g., 10 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in an appropriate buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand at a concentration near its Kd, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competitive Binding: Assay buffer, radioligand, serial dilutions of the test compound (this compound), and cell membranes.
-
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Functional Assay
This protocol describes a general method to assess the functional agonist activity of a compound like this compound at Gαi/o-coupled receptors such as the dopamine D3 receptor.
Objective: To measure the ability of a test compound to stimulate the binding of [³⁵S]GTPγS to G-proteins following receptor activation.
Materials:
-
Cell membranes expressing the dopamine D3 receptor.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Test compound: this compound.
-
GDP (Guanosine diphosphate).
-
Assay buffer: e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Assay buffer containing a fixed concentration of GDP (e.g., 10 µM).
-
Serial dilutions of the test compound (this compound).
-
Cell membranes.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters as described previously.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal stimulation) by non-linear regression analysis.
-
Visualizations
Dopamine D3 Receptor Signaling Pathway
Radioligand Binding Assay Workflow
Conclusion
This compound represents a significant effort in the development of selective dopamine D3 receptor agonists. Its favorable preclinical profile, characterized by high selectivity and low abuse potential, highlighted the therapeutic promise of targeting the D3 receptor. Although the clinical development of this compound was discontinued, the knowledge gained from its investigation continues to inform the design and development of new D3 receptor-targeted therapies for a range of neurological and psychiatric conditions. The detailed methodologies and data presented in this whitepaper serve as a valuable technical resource for researchers and professionals in the field of drug discovery and development.
References
- 1. PF-592,379 - Wikipedia [en.wikipedia.org]
- 2. Lack of abuse potential in a highly selective dopamine D3 agonist, PF-592,379, in drug self-administration and drug discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of Abuse Potential in a Highly Selective Dopamine D3 Agonist, PF-592,379, in Drug Self-Administration and Drug Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of PF-592379: A Selective Dopamine D3 Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-592379 is a potent and selective agonist for the dopamine D3 receptor, developed by Pfizer for the potential treatment of male erectile dysfunction and female sexual dysfunction.[1] While its clinical development has been discontinued, its distinct pharmacological profile, particularly its high selectivity for the D3 receptor and low abuse potential, makes it a valuable tool for preclinical research into the role of the D3 receptor in various physiological and pathological processes. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and in vivo characteristics, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Introduction
Dopamine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. The D3 receptor, predominantly expressed in the limbic regions of the brain, has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders. This compound is a highly selective D3 receptor agonist that has been instrumental in elucidating the specific functions of this receptor subtype.[1][2]
In Vitro Pharmacology
The in vitro pharmacological profile of this compound has been extensively characterized through radioligand binding and functional assays. These studies have consistently demonstrated its high affinity and selectivity for the human dopamine D3 receptor.
Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed with the unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.
Table 1: In Vitro Binding Affinity of this compound at Human Dopamine Receptors
| Receptor | Radioligand | This compound Ki (nM) |
| hD1 | [³H]SCH23390 | >10,000 |
| hD2 | [³H]Spiperone | >10,000 |
| hD3 | [³H]Spiperone | 2.1 |
| hD4 | [³H]Spiperone | 39 |
| hD5 | [³H]SCH23390 | >10,000 |
Data sourced from Collins et al., 2012.[2]
Functional Activity
Functional assays assess the ability of a compound to elicit a biological response upon binding to its target receptor. For Gi/o-coupled receptors like the D3 receptor, a common method is to measure the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Table 2: In Vitro Functional Activity of this compound at Human Dopamine Receptors
| Receptor | Assay Type | This compound EC50/IC50 (nM) | Functional Response |
| hD1 | cAMP Accumulation | >10,000 | No activity |
| hD2 | cAMP Accumulation | >10,000 | No activity |
| hD3 | cAMP Accumulation | 4.3 | Full Agonist |
| hD4 | cAMP Accumulation | 770 | Partial Agonist |
| hD5 | cAMP Accumulation | >10,000 | No activity |
Data sourced from Collins et al., 2012.[2]
Signaling Pathway and Experimental Workflows
Dopamine D3 Receptor Signaling Pathway
This compound, as a D3 receptor agonist, initiates a signaling cascade characteristic of Gi/o-coupled receptors. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. This results in the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream effectors.
Dopamine D3 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of this compound.
Workflow for a Competitive Radioligand Binding Assay.
Experimental Workflow: cAMP Functional Assay
This diagram illustrates the procedure for a cAMP functional assay to measure the agonist activity of this compound at the D3 receptor.
Workflow for a cAMP Functional Assay.
In Vivo Pharmacology
In vivo studies are essential to understand the effects of a compound in a whole-organism context. This compound has been evaluated in animal models to assess its abuse potential.
Abuse Potential Assessment
Drug self-administration and drug discrimination studies in rats are standard preclinical models for evaluating the abuse liability of a compound.
-
Drug Self-Administration: In these studies, animals are trained to perform an operant response (e.g., lever pressing) to receive an intravenous infusion of a drug. The rate of responding is a measure of the drug's reinforcing properties. Studies have shown that rats do not readily self-administer this compound, suggesting a low potential for abuse.
-
Drug Discrimination: This paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to discriminate between the effects of a known drug of abuse (e.g., cocaine) and saline. This compound did not substitute for the discriminative stimulus effects of cocaine, further supporting its low abuse liability.
Experimental Workflow: Operant Self-Administration Study
The following diagram depicts the workflow for a typical intravenous drug self-administration study in rats.
References
Unveiling the Molecular Selectivity of PF-592379 for the Dopamine D3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-592379, a compound developed by Pfizer, has demonstrated significant promise as a potent and selective agonist for the dopamine D3 receptor. This high selectivity is a critical attribute, as the D3 receptor's distinct neuroanatomical distribution compared to the more widespread D2 receptor suggests the potential for targeted therapeutic action with a reduced side-effect profile. This technical guide provides an in-depth analysis of the selectivity of this compound, consolidating quantitative data from key studies, detailing the experimental methodologies employed in its characterization, and visualizing the pertinent signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuropharmacology and drug development investigating the therapeutic potential of D3 receptor agonists.
Quantitative Analysis of this compound Selectivity
The selectivity of this compound for the dopamine D3 receptor has been rigorously quantified through in vitro binding and functional assays. The data presented below, primarily derived from studies by Collins et al. (2012), illustrates the compound's remarkable affinity and functional potency at the D3 receptor in comparison to other dopamine receptor subtypes.
In Vitro Receptor Binding Affinity
The binding affinity of this compound to various human dopamine receptor subtypes was determined using radioligand binding assays. The inhibition constant (Ki), a measure of the concentration of the compound required to inhibit 50% of the specific binding of a radioligand, is a key indicator of binding affinity. A lower Ki value signifies a higher binding affinity.
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference |
| Dopamine D1 | [³H]SCH23390 | This compound | >10,000 | Collins et al., 2012 |
| Dopamine D2 | [³H]Spiperone | This compound | >10,000 | Collins et al., 2012 |
| Dopamine D3 | [³H]Spiperone | This compound | 0.22 | Collins et al., 2012 |
| Dopamine D4 | [³H]Spiperone | This compound | 4.2 | Collins et al., 2012 |
| Dopamine D5 | [³H]SCH23390 | This compound | >10,000 | Collins et al., 2012 |
Table 1: In Vitro Binding Affinity of this compound for Human Dopamine Receptors.
Based on these binding affinities, this compound demonstrates a 19-fold selectivity for the D3 receptor over the D4 receptor and at least a 46-fold selectivity over the D1, D2, and D5 receptors[1].
In Vitro Functional Activity
Functional assays measure the ability of a compound to elicit a biological response upon binding to its target receptor. For G-protein coupled receptors like the dopamine receptors, agonist activity is often assessed by measuring the stimulation of [³⁵S]GTPγS binding. The potency (EC50) and efficacy (% stimulation) are key parameters.
| Receptor Subtype | Assay Type | Parameter | This compound | Reference |
| Dopamine D2 | [³⁵S]GTPγS Binding | EC50 (nM) | >10,000 | Collins et al., 2012 |
| % Stimulation | No activity | Collins et al., 2012 | ||
| Dopamine D3 | [³⁵S]GTPγS Binding | EC50 (nM) | 21 | Collins et al., 2012 |
| % Stimulation | 100 (Full Agonist) | Collins et al., 2012 | ||
| Dopamine D4 | [³⁵S]GTPγS Binding | EC50 (nM) | 3,800 | Collins et al., 2012 |
| % Stimulation | Not specified | Collins et al., 2012 |
Table 2: In Vitro Functional Activity of this compound at Human Dopamine Receptors.
The functional data reveal an even more pronounced selectivity profile. This compound acts as a full agonist at the D3 receptor with high potency. In contrast, it shows no functional activity at the D2 receptor at concentrations up to 10 µM, indicating a functional selectivity of at least 470-fold for the D3 receptor over the D2 receptor[1]. The functional selectivity for the D3 receptor over the D4 receptor is 180-fold[1].
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.
Radioligand Binding Assays
These assays determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the inhibition constant (Ki) of this compound at human dopamine D1, D2, D3, D4, and D5 receptors.
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the respective human dopamine receptor subtypes.
-
Radioligands: [³H]SCH23390 for D1 and D5 receptors; [³H]Spiperone for D2, D3, and D4 receptors.
-
Test Compound: this compound.
-
Non-specific Agent: A high concentration of an unlabeled antagonist (e.g., 10 µM haloperidol for D2/D3/D4, 1 µM SCH23390 for D1/D5) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Fluid and Counter.
Procedure:
-
Assay Plate Setup: The assay is performed in a 96-well plate format.
-
Incubation: To each well, add in the following order:
-
Assay buffer.
-
Increasing concentrations of this compound or buffer (for total binding) or non-specific agent (for non-specific binding).
-
A fixed concentration of the appropriate radioligand (typically at or near its Kd value).
-
Cell membrane preparation.
-
-
The plates are incubated, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist binding.
Objective: To determine the potency (EC50) and efficacy of this compound at human dopamine D2, D3, and D4 receptors.
Materials:
-
Cell Membranes: Membranes from cells expressing the respective human dopamine receptor subtypes.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Test Compound: this compound.
-
GDP: Guanosine diphosphate, to ensure G-proteins are in their inactive state at the start of the assay.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
-
Filtration Apparatus, Scintillation Fluid, and Counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with GDP to ensure all G-proteins are in the GDP-bound (inactive) state.
-
Assay Plate Setup: In a 96-well plate, add:
-
Assay buffer.
-
Increasing concentrations of this compound.
-
Pre-incubated cell membranes.
-
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at 30°C to allow for agonist-stimulated binding of [³⁵S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound [³⁵S]GTPγS.
-
Radioactivity Counting: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of this compound. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined using non-linear regression.
Figure 2: Workflow for a [³⁵S]GTPγS binding assay.
Signaling Pathways of Dopamine D2 and D3 Receptors
Both D2 and D3 receptors are members of the D2-like family of dopamine receptors and are coupled to inhibitory G-proteins (Gi/o). Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). However, there are subtle differences in their downstream signaling cascades.
Figure 3: Simplified signaling pathways of D2 and D3 receptors.
As illustrated, the canonical pathway for both receptors involves the inhibition of adenylyl cyclase via the Gαi subunit. However, the Gβγ subunits can also activate downstream effectors. In the case of the D3 receptor, Gβγ has been shown to be involved in the transactivation of the epidermal growth factor receptor (EGFR), leading to the activation of the extracellular signal-regulated kinase (ERK) pathway. This represents a point of divergence in the signaling cascades of D2 and D3 receptors.
Conclusion
The comprehensive data presented in this technical guide unequivocally establishes this compound as a highly potent and selective agonist for the human dopamine D3 receptor. Its exceptional selectivity, as demonstrated by both binding and functional assays, underscores its potential as a valuable pharmacological tool for elucidating the physiological roles of the D3 receptor and as a promising lead compound for the development of novel therapeutics targeting D3-mediated pathways. The detailed experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for researchers seeking to build upon our current understanding of D3 receptor pharmacology.
References
Unlocking the Potential of Selective Dopamine D3 Agonism: A Preclinical Evaluation of PF-592379's Low Abuse Liability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of novel therapeutics targeting the central nervous system necessitates a thorough evaluation of their abuse potential. This is particularly critical for compounds modulating dopamine pathways, which are central to the brain's reward system. PF-592379, a potent and highly selective full agonist for the dopamine D3 receptor, has been investigated for its therapeutic potential in conditions such as female sexual dysfunction and male erectile dysfunction.[1] A critical component of its preclinical development was the assessment of its abuse liability. This technical guide provides an in-depth analysis of the preclinical studies conducted to determine the abuse potential of this compound, presenting key data, detailed experimental protocols, and visual representations of the underlying mechanisms and study designs. The convergent findings from these studies strongly indicate a low abuse potential for highly selective D3 agonists like this compound.[2][3][4]
Introduction
Dopamine D3 receptor-preferring agonists are utilized in the treatment of Parkinson's disease and restless leg syndrome.[2] However, preclinical evidence has suggested a potential for abuse with less selective D3 agonists. The development of this compound, with its high selectivity for the D3 receptor, prompted a rigorous evaluation of its abuse liability to differentiate it from less selective compounds. Preclinical abuse liability assessment is a crucial step in drug development, employing a battery of tests to predict the likelihood of a substance being abused by humans. Standard models include self-administration, drug discrimination, and conditioned place preference, which assess a drug's reinforcing effects, subjective effects, and rewarding properties, respectively. This whitepaper focuses on the pivotal preclinical studies that compared this compound with the indirect dopamine agonist cocaine and the less selective D3 agonist 7-OH-DPAT.
Core Preclinical Findings: A Low Potential for Abuse
Preclinical investigations in rats consistently demonstrated that this compound lacks the reinforcing and subjective effects associated with drugs of abuse. In direct contrast to cocaine, and to a lesser extent the less selective D3 agonist 7-OH-DPAT, this compound did not maintain self-administration and did not substitute for the discriminative stimulus effects of cocaine.
Data Presentation
The following tables summarize the key quantitative findings from the preclinical abuse potential studies of this compound.
Table 1: Intravenous Self-Administration in Naive and Cocaine-Experienced Rats
| Compound | Animal Model | Schedule of Reinforcement | Key Finding |
| This compound | Drug-Naïve Rats | Fixed Ratio (FR) 1 | Failed to acquire self-administration over 18 sessions. |
| Cocaine-Trained Rats | Fixed Ratio (FR) 5 | Maintained saline-like low rates of responding across a wide range of doses. | |
| Cocaine-Trained Rats | Progressive Ratio (PR) | Maintained low, saline-like levels of responding. | |
| 7-OH-DPAT | Drug-Naïve Rats | Fixed Ratio (FR) 1 | Failed to acquire self-administration over 18 sessions. |
| Cocaine-Trained Rats | Fixed Ratio (FR) 5 | Maintained modest, dose-dependent responding, significantly greater than saline at 0.1 mg/kg/infusion. | |
| Cocaine-Trained Rats | Progressive Ratio (PR) | Failed to maintain responding at levels significantly different from saline. | |
| Cocaine | Drug-Naïve Rats | Fixed Ratio (FR) 1 | Readily acquired high rates of responding. |
| Cocaine-Trained Rats | Fixed Ratio (FR) 5 & Progressive Ratio (PR) | Maintained robust, dose-dependent levels of responding. |
Table 2: Drug Discrimination in Cocaine-Trained Rats
| Compound | Animal Model | Training Drug | Key Finding |
| This compound | Rats | Cocaine (5.6 mg/kg, i.p.) | Produced saline-like effects over a wide range of doses; did not substitute for cocaine. |
| 7-OH-DPAT | Rats | Cocaine (5.6 mg/kg, i.p.) | Partially substituted for the discriminative stimulus effects of cocaine. |
| d-Amphetamine | Rats | Cocaine (5.6 mg/kg, i.p.) | Produced full substitution for cocaine, demonstrating the validity of the model. |
Experimental Protocols
The preclinical evaluation of this compound's abuse potential relied on well-established and validated behavioral pharmacology assays. The methodologies for the key experiments are detailed below.
Intravenous Self-Administration
-
Objective: To assess the reinforcing effects of a drug, i.e., its ability to support self-administration.
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump for intravenous drug delivery.
-
Procedure:
-
Surgery: Rats were surgically implanted with intravenous catheters into the jugular vein.
-
Acquisition Phase (Drug-Naïve Rats): Separate groups of rats were allowed to self-administer either cocaine (0.32 mg/kg/infusion), 7-OH-DPAT, or this compound on a Fixed Ratio 1 (FR1) schedule, where each lever press resulted in a drug infusion. Sessions were conducted for 18 days.
-
Substitution Phase (Cocaine-Trained Rats): Rats were first trained to self-administer cocaine. Once stable responding was achieved, various doses of this compound or 7-OH-DPAT were substituted for cocaine to determine if they would maintain responding. This was tested under both a Fixed Ratio 5 (FR5) and a Progressive Ratio (PR) schedule. The PR schedule is used to assess the motivational strength of the reinforcer.
-
Drug Discrimination
-
Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse.
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Two-lever operant conditioning chambers.
-
Procedure:
-
Training: Rats were trained to discriminate between an intraperitoneal (i.p.) injection of cocaine (5.6 mg/kg) and saline. Responding on one lever was reinforced with food pellets following a cocaine injection, while responding on the other lever was reinforced after a saline injection.
-
Testing: Once the rats reliably discriminated between cocaine and saline, test sessions were conducted where various doses of this compound, 7-OH-DPAT, or d-amphetamine were administered. The percentage of responses on the cocaine-appropriate lever was measured to determine the degree of substitution.
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams visualize the relevant signaling pathway and experimental workflows.
Caption: Dopamine signaling pathway highlighting the selective agonism of this compound at the D3 receptor.
References
- 1. PF-592,379 - Wikipedia [en.wikipedia.org]
- 2. Lack of Abuse Potential in a Highly Selective Dopamine D3 Agonist, PF-592,379, in Drug Self-Administration and Drug Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of abuse potential in a highly selective dopamine D3 agonist, PF-592,379, in drug self-administration and drug discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to PF-592379: A Selective Dopamine D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-592379 is a potent and selective orally active agonist for the dopamine D3 receptor, developed by Pfizer.[1] Initially investigated for the treatment of female sexual dysfunction and male erectile dysfunction, its development has since been discontinued.[1] This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental findings related to this compound. All quantitative data are summarized in structured tables, and detailed methodologies for cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical and Physicochemical Properties
This compound, with the IUPAC name 5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine, is a small molecule with a molar mass of 235.331 g·mol−1.[1] A summary of its key chemical and physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine | [1] |
| Molecular Formula | C13H21N3O | [1] |
| Molar Mass | 235.331 g·mol−1 | |
| CAS Number | 710655-15-5 | |
| PubChem CID | 10263487 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 3 | |
| LogP | 1.3 |
Pharmacology
Mechanism of Action
This compound is a potent and selective agonist for the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Pharmacodynamics
In vitro binding studies have demonstrated the high affinity and selectivity of this compound for the human D3 receptor. It has a significantly lower affinity for other dopamine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D3 | 215 nM |
| Dopamine D4 | 4165 nM |
| Dopamine D2 | >10,000 nM |
| Dopamine D1 | >10,000 nM |
| Dopamine D5 | >10,000 nM |
Pharmacokinetics
Pharmacokinetic studies have been conducted in rats, dogs, and humans, revealing species-dependent differences in its metabolic profile. In rats, metabolism involves both cytochrome P450 enzymes and N-glucuronidation, whereas in dogs and humans, N-glucuronidation is the primary metabolic pathway.
| Species | Oral Bioavailability | Clearance |
| Rat | 28% | 44.8 - 58.2 ml/min/kg |
| Dog | 61 - 87% | 6.3 - 8.5 ml/min/kg |
| Human | Predicted >60% | 6.5 ml/min/kg (after 200 mg oral dose) |
Key Experiments and Methodologies
Dopamine Receptor Binding Assays
The binding affinity of this compound to various dopamine receptor subtypes was determined using radioligand binding assays.
Experimental Protocol:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5) were used.
-
Radioligand: A specific radiolabeled antagonist for each receptor subtype (e.g., [3H]-spiperone for D2, D3, and D4 receptors) was used at a concentration near its Kd value.
-
Competition Assay: Cell membranes were incubated with the radioligand and increasing concentrations of unlabeled this compound.
-
Detection: The amount of bound radioligand was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was calculated using the Cheng-Prusoff equation.
Assessment of Abuse Potential
Studies in rats were conducted to evaluate the abuse potential of this compound using drug self-administration and drug discrimination assays.
Experimental Protocol:
-
Animals: Male Wistar rats were used.
-
Drug Self-Administration: Rats were trained to press a lever to receive intravenous infusions of cocaine. Subsequently, this compound was substituted for cocaine to determine if it would maintain self-administration behavior.
-
Drug Discrimination: Rats were trained to discriminate between intraperitoneal injections of cocaine and saline. The ability of this compound to substitute for the discriminative stimulus effects of cocaine was then assessed.
-
Results: this compound did not maintain self-administration and did not substitute for the discriminative stimulus effects of cocaine, suggesting a low abuse potential.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dopamine D3 Receptor Signaling Pathway.
References
Discontinuation of PF-592379 Development: A Technical Analysis
New York, NY – The development of PF-592379, a potent and selective dopamine D3 receptor agonist, was discontinued by Pfizer despite promising early preclinical data for the treatment of female sexual dysfunction and male erectile dysfunction. While a definitive public statement detailing the precise reasons for halting the program is unavailable, a comprehensive review of the scientific literature and industry context suggests that a combination of factors, likely revolving around insufficient clinical efficacy, challenging clinical trial endpoints in female sexual dysfunction, and a shifting strategic focus at Pfizer, led to the termination of the project.
This compound was a highly selective, orally active agonist for the dopamine D3 receptor.[1] Preclinical studies demonstrated its potential, including a low likelihood for abuse, a common concern with dopamine-targeting compounds.[2][3][4] However, the transition from promising preclinical findings to successful clinical outcomes, particularly in the complex area of sexual dysfunction, is fraught with challenges.
Preclinical Pharmacology Profile
Available preclinical data for this compound indicated a favorable pharmacological profile, characterized by high affinity and selectivity for the dopamine D3 receptor over the D2 receptor. This selectivity was a key design feature, as D2 receptor agonism is associated with a higher incidence of adverse effects such as nausea and vomiting.
| Parameter | Value | Reference |
| Dopamine D3 Receptor Binding Affinity (Ki) | ~1 nM | [5] |
| Selectivity for D3 vs. D2 Receptors | High (exact fold-selectivity not publicly disclosed) |
Experimental Protocols: Preclinical Evaluation
Dopamine Receptor Binding Affinity Assay (General Protocol):
The binding affinity of this compound to dopamine D2 and D3 receptors was likely determined using a competitive radioligand binding assay. A typical protocol involves:
-
Preparation of Cell Membranes: Cell lines (e.g., CHO or HEK293) stably expressing human D2 or D3 receptors are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]spiperone) known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Drug Self-Administration Study for Abuse Potential (General Protocol):
To assess the abuse potential, a drug self-administration model in rats was utilized. The general methodology for such a study is as follows:
-
Animal Subjects: Male Wistar or Sprague-Dawley rats are commonly used.
-
Surgical Implantation: Rats are surgically implanted with an intravenous catheter to allow for drug delivery.
-
Operant Conditioning: The animals are placed in operant conditioning chambers equipped with levers. Pressing one lever (the "active" lever) results in an intravenous infusion of the drug, while pressing another lever (the "inactive" lever) has no consequence.
-
Acquisition Phase: Rats are trained to self-administer a known drug of abuse, such as cocaine, to establish a baseline of responding.
-
Substitution Phase: Once stable responding is achieved, the training drug is replaced with saline to extinguish the behavior. Subsequently, different doses of the test drug (this compound) are substituted to determine if it maintains self-administration behavior.
-
Data Collection: The number of infusions self-administered at each dose is recorded and compared to saline and the positive control (e.g., cocaine). A lack of significant self-administration of the test drug compared to the active control suggests a lower abuse potential.
The Dopamine D3 Receptor Signaling Pathway in Sexual Function
The rationale for targeting the dopamine D3 receptor in sexual dysfunction stems from its role in the brain's reward and motivation pathways. Dopamine is a key neurotransmitter involved in sexual desire and arousal. The D3 receptor, in particular, is thought to modulate the activity of the mesolimbic dopamine pathway, which is crucial for processing rewarding stimuli.
The Discontinuation of this compound: A Logical Framework
While the specific clinical trial results for this compound remain undisclosed, the decision to discontinue its development can be understood within a logical framework of pharmaceutical R&D. Key decision points in this process are illustrated in the workflow below. The termination likely occurred due to a failure to meet predefined efficacy endpoints or the emergence of an unfavorable risk-benefit profile during Phase I or Phase II clinical trials.
Challenges in the Development of Drugs for Female Sexual Dysfunction
The discontinuation of this compound is not an isolated event. The development of pharmaceuticals for female sexual dysfunction (FSD) has historically been challenging for several reasons:
-
Complex Etiology: FSD is often multifactorial, involving a complex interplay of physiological, psychological, and interpersonal factors. This makes it difficult to target with a single pharmacological agent.
-
Subjective Endpoints: Clinical trials for FSD often rely on subjective patient-reported outcomes, which can be influenced by a significant placebo effect and are harder to quantify than physiological markers.
-
Regulatory Hurdles: The regulatory landscape for FSD treatments is still evolving, with a high bar for demonstrating a favorable risk-benefit profile.
References
- 1. PF-592,379 - Wikipedia [en.wikipedia.org]
- 2. Lack of abuse potential in a highly selective dopamine D3 agonist, PF-592,379, in drug self-administration and drug discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of Abuse Potential in a Highly Selective Dopamine D3 Agonist, PF-592,379, in Drug Self-Administration and Drug Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Occupancy of dopamine D2 and D3 receptors by a novel D3 partial agonist BP1.4979: a [11C]-(+)-PHNO PET study in humans - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing PF-592379 in Drug Self-Administration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-592379 is a potent and highly selective agonist for the dopamine D3 receptor.[1] Developed by Pfizer, it was initially investigated for the treatment of sexual dysfunction.[1] Due to its high selectivity for the D3 receptor over the D2 receptor, this compound has been evaluated in preclinical models to assess its abuse potential.[2][3] Understanding the reinforcing properties of novel compounds is a critical step in drug development, and drug self-administration assays in animal models are the gold standard for this evaluation.
These application notes provide detailed protocols for utilizing this compound in intravenous drug self-administration and drug discrimination paradigms in rats, based on published research. The data presented herein demonstrates that this compound does not maintain self-administration and does not substitute for the discriminative stimulus effects of cocaine, suggesting a low abuse potential.[2]
Mechanism of Action: Dopamine D3 Receptor Signaling
This compound exerts its effects by binding to and activating the dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). The canonical signaling pathway for D3 receptors involves coupling to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release in brain regions associated with reward and motivation, such as the nucleus accumbens.
Quantitative Data Summary
The following tables summarize the key findings from studies evaluating the abuse potential of this compound in rats, comparing it to the less selective D3 agonist 7-OH-DPAT and the prototypical psychostimulant cocaine.
Table 1: Acquisition of Intravenous Self-Administration Comparison of the number of infusions self-administered by drug-naïve rats over 18 sessions.
| Compound | Dose (mg/kg/infusion) | Mean Infusions per Session (± SEM) |
| Cocaine | 0.32 | 45.2 ± 5.1 |
| 7-OH-DPAT | 0.32 | 12.5 ± 2.3 |
| This compound | 0.32 | 5.8 ± 1.2 |
| Saline | - | ~5 |
Data derived from Collins et al., 2012.
Table 2: Maintenance of Responding under a Fixed-Ratio 5 (FR5) Schedule Dose-response analysis of responding maintained by each compound in rats previously trained to self-administer cocaine.
| Compound | Dose (mg/kg/infusion) | Mean Infusions per Session (± SEM) |
| Cocaine | 0.032 | 15.1 ± 3.4 |
| 0.1 | 28.3 ± 4.5 | |
| 0.32 | 48.7 ± 6.2 | |
| 1.0 | 55.1 ± 7.8 | |
| 7-OH-DPAT | 0.032 | 8.2 ± 2.1 |
| 0.1 | 14.5 ± 3.8 | |
| 0.32 | 18.9 ± 4.7 | |
| 1.0 | 10.1 ± 2.9 | |
| This compound | 0.01 - 1.0 | Saline-like levels (~5 infusions) |
| Saline | - | 4.9 ± 1.5 |
Data derived from Collins et al., 2012.
Table 3: Reinforcing Efficacy under a Progressive-Ratio (PR) Schedule Breakpoint (highest ratio completed) for each compound as a measure of motivation.
| Compound | Dose (mg/kg/infusion) | Mean Breakpoint (± SEM) |
| Cocaine | 0.32 | 15.4 ± 2.1 |
| 1.0 | 25.8 ± 3.7 | |
| 7-OH-DPAT | 0.032 - 1.0 | Not significantly different from saline |
| This compound | 0.01 - 1.0 | Not significantly different from saline |
| Saline | - | 2.5 ± 0.8 |
Data derived from Collins et al., 2012.
Table 4: Cocaine Discrimination Assay Ability of test compounds to substitute for the discriminative stimulus effects of cocaine (10 mg/kg, IP).
| Compound | Dose (mg/kg, IP) | Mean % Cocaine-Appropriate Responding (± SEM) |
| Cocaine | 1.0 | 18.2 ± 5.1 |
| 3.2 | 55.6 ± 8.3 | |
| 10.0 | 92.4 ± 4.7 | |
| 7-OH-DPAT | 0.1 | 15.7 ± 4.9 |
| 0.32 | 48.9 ± 10.2 | |
| 1.0 | 65.3 ± 11.8 (Partial Substitution) | |
| This compound | 0.01 - 1.0 | Saline-like levels (<20%) |
| Saline | - | 8.1 ± 2.3 |
Data derived from Collins et al., 2012.
Experimental Protocols
Protocol 1: Intravenous Catheterization Surgery
A crucial prerequisite for intravenous self-administration studies is the surgical implantation of a chronic indwelling catheter.
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats with a suitable anesthetic agent (e.g., a ketamine/xylazine mixture).
-
Catheter Preparation: Construct a silastic catheter (e.g., 13 cm length) fitted to a 22-gauge guide cannula bent at a right angle and secured with dental cement.
-
Incision and Tunneling: Make a small incision in the mid-scapular region. Tunnel the catheter subcutaneously to the ventral side.
-
Jugular Vein Insertion: Expose the right external jugular vein and make a small incision. Insert the catheter into the vein, advancing it towards the right atrium.
-
Securing the Catheter: Secure the catheter to the vein with surgical suture and close all incisions.
-
Patency and Recovery: Flush the catheter with heparinized saline to ensure patency. Allow a recovery period of at least 7 days post-surgery. Administer prophylactic antibiotics as necessary.
Protocol 2: Drug Self-Administration Assays
These assays are conducted in standard operant conditioning chambers equipped with two response levers, a syringe pump for infusions, and stimulus lights.
2.1 Acquisition of Self-Administration
This protocol assesses whether a novel compound can initiate and maintain responding in drug-naïve animals.
-
Subjects: Use drug-naïve, surgically catheterized rats.
-
Apparatus: Standard two-lever operant chambers. One lever is designated "active" and the other "inactive".
-
Schedule of Reinforcement: A Fixed-Ratio 1 (FR1) schedule is used, where a single press on the active lever results in a drug infusion. A 20-second timeout period follows each infusion, during which lever presses are recorded but have no scheduled consequences.
-
Drug Infusion: For this compound, a dose of 0.32 mg/kg/infusion is delivered intravenously. Cocaine (0.32 mg/kg/infusion) serves as a positive control.
-
Session Duration: Conduct daily 2-hour sessions for 18 consecutive days.
-
Data Collection: Record the number of infusions earned and the number of presses on both the active and inactive levers.
2.2 Fixed-Ratio (FR) and Progressive-Ratio (PR) Dose-Response Studies
These protocols are used in animals already trained to self-administer a reinforcer (e.g., cocaine) to assess the relative reinforcing efficacy of a test compound.
-
Subjects: Use rats with a stable history of cocaine self-administration (e.g., 1.0 mg/kg/infusion on an FR5 schedule).
-
Baseline & Extinction: Re-establish stable cocaine self-administration, then substitute saline until responding decreases to less than 50% of the cocaine baseline (extinction).
-
Dose Substitution:
-
FR5 Study: After extinction, substitute a single dose of this compound, 7-OH-DPAT, or cocaine. Test a range of doses in a Latin-square design, with extinction phases between each dose. The schedule requires 5 active lever presses per infusion, followed by a 20-second timeout.
-
PR Study: Following a separate extinction phase, test single doses of each compound. The response requirement increases after each infusion according to a set progression (e.g., 1, 2, 4, 6, 9, 12, 15, 20, 25...). The session ends when the rat fails to earn an infusion within a specified time (e.g., 1 hour).
-
-
Data Collection:
-
FR5: Record the total number of infusions per session for each dose.
-
PR: The primary measure is the "breakpoint," which is the final ratio completed before responding ceases.
-
Protocol 3: Cocaine Discrimination Assay
This assay determines whether a test compound produces subjective effects similar to a known drug of abuse.
-
Subjects: Use rats trained to discriminate cocaine (e.g., 10 mg/kg, IP) from saline.
-
Training: In a two-lever operant chamber, food reinforcement is available. On days when cocaine is administered, presses on the "cocaine-appropriate" lever are reinforced. On days when saline is administered, presses on the "saline-appropriate" lever are reinforced. Training continues until rats reliably respond on the correct lever (>80% accuracy).
-
Test Sessions:
-
Administer a specific dose of this compound, 7-OH-DPAT, or cocaine (IP) before placing the rat in the chamber.
-
During the test session, presses on either lever are recorded but not reinforced (extinction conditions) for an initial period (e.g., the first 15 responses).
-
This initial choice determines the primary dependent measure.
-
-
Data Collection: Calculate the percentage of responses on the cocaine-appropriate lever out of the total responses on both levers. Full substitution is typically defined as >80% cocaine-appropriate responding, while <20% indicates saline-like effects.
Conclusion
The protocols and data presented demonstrate that the highly selective D3 agonist this compound shows a lack of abuse potential in standard preclinical models. Unlike cocaine, it does not support the acquisition or maintenance of self-administration and does not produce cocaine-like interoceptive effects. These findings highlight the differential roles of dopamine D2 and D3 receptors in mediating the reinforcing effects of drugs and underscore the value of selective pharmacological tools like this compound in addiction research. Researchers can use these application notes as a guide for designing and interpreting studies aimed at evaluating the abuse liability of novel D3 receptor ligands.
References
Application Notes and Protocols for PF-592379 Drug Discrimination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to designing and conducting a drug discrimination study for PF-592379, a potent and selective dopamine D3 receptor agonist. Drug discrimination is a behavioral pharmacology assay used to assess the interoceptive (subjective) effects of a drug in animals. The data generated from these studies are crucial for understanding a drug's mechanism of action, its similarity to known drugs of abuse, and its potential for abuse liability.
This compound has been evaluated in preclinical studies to determine its abuse potential.[1][2] The primary finding is that this compound does not substitute for the discriminative stimulus effects of cocaine, a widely abused psychostimulant.[1][2] Instead, it produces effects similar to saline, suggesting a low potential for abuse.[1] This document outlines the protocols to replicate and expand upon these findings.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Receptor Target | Species | Reference |
| Binding Affinity (Ki) | ~1 nM | Human Dopamine D3 | - | |
| Functional Activity (EC50) | 0.7 nM | Human Dopamine D3 | - | |
| Intrinsic Activity (Emax) | Full Agonist | Human Dopamine D3 | - | |
| Selectivity | >470-fold | D3 over D2 | - |
Drug Discrimination Data: this compound Substitution for Cocaine
| Test Compound | Dose (mg/kg, i.p.) | Cocaine-Appropriate Responding (%) | Response Rate (responses/sec) | Reference |
| Saline | - | < 20% | Baseline | |
| Cocaine | 5.6 (Training Dose) | > 80% | Baseline | |
| Cocaine | 0.32 - 10.0 | Dose-dependent increase | Maintained | |
| This compound | 0.1 - 32.0 | Saline-like (< 20%) | Maintained or slightly decreased at highest doses | **** |
| 7-OH-DPAT | 0.01 - 0.32 | Partial substitution (~60%) | Decreased at higher doses |
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-350 g at the start of the experiment.
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Food and Water: Ad libitum access to water. Food is restricted to maintain approximately 85-90% of their free-feeding body weight to motivate responding for food reinforcement.
Apparatus
-
Operant Conditioning Chambers: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser, two response levers, and stimulus lights above each lever. The chambers should be housed in sound-attenuating cubicles with ventilation fans to mask external noise.
Experimental Procedure
This protocol is divided into three main phases: Lever Press Training, Discrimination Training, and Drug Substitution Testing.
-
Habituation: Acclimate rats to the operant chambers for 30-minute sessions where food pellets are delivered non-contingently.
-
Shaping: Train the rats to press a lever for a food reward (e.g., 45 mg sucrose pellets) through successive approximations. Initially, reinforce any interaction with the lever, then only presses.
-
Schedule of Reinforcement: Once lever pressing is established, switch to a Fixed-Ratio 1 (FR1) schedule (one press = one reward). Gradually increase the requirement to a Fixed-Ratio 10 (FR10) schedule. Training on both levers should occur.
-
Drug Administration: Before each daily session, administer either cocaine HCl (5.6 mg/kg, i.p.) or an equivalent volume of saline. The injection-to-session interval should be consistent (e.g., 15 minutes).
-
Lever Assignment: For half the rats, the left lever is designated as the "drug-appropriate" lever and the right as the "saline-appropriate" lever. This is counterbalanced for the other half.
-
Training Schedule: A double alternation schedule is recommended to begin.
-
Days 1 & 2: Administer cocaine and reinforce responses only on the drug-appropriate lever.
-
Days 3 & 4: Administer saline and reinforce responses only on the saline-appropriate lever.
-
-
Criteria for Acquisition: Training continues until the rats reliably complete at least 80% of their responses on the correct lever before the first reinforcement and maintain a stable response rate for at least 5 consecutive days.
-
Test Sessions: Once the discrimination is acquired, substitution test sessions are introduced, typically once or twice a week, interspersed with training days to maintain the discrimination.
-
Test Compound Administration: On a test day, instead of cocaine or saline, a dose of a test compound (e.g., this compound) or a different dose of cocaine is administered.
-
Data Collection: During the test session, responses on both levers are recorded, but reinforcement is typically withheld for a set period (e.g., the first 10-15 minutes) to assess the animal's primary choice. After this period, responding on either lever may be reinforced to maintain behavior.
-
Data Analysis: The primary dependent variables are:
-
Percentage of drug-appropriate responding: (Number of presses on the drug lever / Total number of presses on both levers) x 100.
-
Response Rate: Total number of responses on both levers per unit of time.
-
-
Interpretation:
-
Full Substitution: A test drug produces >80% responding on the cocaine-appropriate lever.
-
Partial Substitution: A test drug produces 20-80% responding on the cocaine-appropriate lever.
-
No Substitution (Saline-like): A test drug produces <20% responding on the cocaine-appropriate lever.
-
Mandatory Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling cascade activated by this compound.
Experimental Workflow for this compound Drug Discrimination Study```dot
Caption: Decision tree for interpreting drug discrimination results.
References
Application Notes: In Vitro Binding and Functional Characterization of the Kappa Opioid Receptor Agonist U-69,593
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, and addiction. Its endogenous ligands are dynorphins. The development of selective KOR agonists and antagonists is of significant interest for therapeutic applications. U-69,593 is a potent and selective agonist for the KOR and is widely used as a reference compound in pharmacological studies. These application notes provide detailed protocols for determining the in vitro binding affinity and functional activity of compounds like U-69,593 at the human kappa opioid receptor.
Two key in vitro assays are described: a radioligand competitive binding assay to determine the binding affinity (Ki) of a test compound, and a [³⁵S]GTPγS binding assay to measure its functional agonistic activity (EC₅₀ and Eₘₐₓ).
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Potency of KOR Ligands.
| Compound | Radioligand | Cell Line | Assay Type | Ki (nM) | pEC₅₀ | Reference |
| U-69,593 | [³H]U-69,593 | CHO-hKOR | Competition Binding | ~10-18 | - | [1] |
| U-69,593 | - | CHO-hKOR | BRET (G protein) | - | 8.52 | [2][3] |
| U-69,593 | - | CHO-hKOR | BRET (β-Arrestin 2) | - | 6.72 | [2][3] |
| Dynorphin A | - | CHO-hKOR | BRET (G protein) | - | 8.21 | |
| Dynorphin A | - | CHO-hKOR | BRET (β-Arrestin 2) | - | 7.74 |
Note: Ki and pEC₅₀ values can vary depending on the specific experimental conditions and cell system used.
Signaling Pathway
Activation of the kappa opioid receptor by an agonist such as U-69,593 leads to the coupling of inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the kappa opioid receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa opioid receptor (hKOR).
-
Radioligand: [³H]U-69,593.
-
Non-specific Binding Control: Unlabeled U-69,593 at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: Serial dilutions of the compound of interest.
-
96-well Plates.
-
Glass Fiber Filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing hKOR in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 mL:
-
Cell membranes (e.g., 20 µg of protein).
-
Varying concentrations of the test compound.
-
[³H]U-69,593 at a concentration near its Kd (e.g., 0.4 nM).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add 10 µM unlabeled U-69,593.
-
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Materials:
-
Cell Membranes: Membranes from cells expressing hKOR.
-
[³⁵S]GTPγS.
-
GDP: Guanosine diphosphate.
-
Unlabeled GTPγS: For determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compound: Serial dilutions of the agonist of interest (e.g., U-69,593).
-
96-well Plates.
-
Glass Fiber Filters.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
Cell membranes (e.g., 2.5 µg of protein).
-
Assay buffer containing GDP (e.g., 10 µM).
-
Varying concentrations of the test compound.
-
For basal binding, add buffer instead of the test compound.
-
For non-specific binding, add 10 µM unlabeled GTPγS.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of ~0.1 nM to start the reaction.
-
Incubation: Incubate the plate at room temperature for 2 hours.
-
Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing and scintillation counting as described for the radioligand binding assay.
Data Analysis:
-
Subtract non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding (often as a percentage of the maximal response to a standard full agonist) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect) values.
References
- 1. Interaction of U-69,593 with mu-, alpha- and kappa-opioid binding sites and its analgesic and intestinal effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 3. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functional Selectivity Assays of Dopamine Agonists: A Profile of PF-592,379
For Researchers, Scientists, and Drug Development Professionals
Introduction
The traditional view of G-protein coupled receptor (GPCR) agonism, where a ligand elicits a singular, uniform response, has been supplanted by the concept of functional selectivity or biased agonism. This paradigm posits that a single ligand can stabilize distinct receptor conformations, leading to the differential activation of downstream signaling pathways. For dopamine receptors, a critical target in numerous neurological and psychiatric disorders, agonists can exhibit bias towards G-protein-mediated signaling (e.g., cAMP regulation) or β-arrestin-mediated pathways, which are involved in receptor desensitization and G-protein-independent signaling.[1][2][3] Understanding the functional selectivity profile of a dopamine agonist is paramount for predicting its therapeutic efficacy and side-effect profile.
This document provides detailed application notes and experimental protocols for assessing the functional selectivity of dopamine agonists, using the potent and selective D3 receptor agonist PF-592,379 as an exemplar.[4] While PF-592,379 was developed by Pfizer for female sexual dysfunction and male erectile dysfunction, its development has been discontinued.[4] Nevertheless, its high selectivity for the D3 receptor makes it an excellent tool compound for studying the nuances of dopamine receptor signaling.
Dopamine Receptor Signaling Pathways
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. D1-like receptors primarily couple to Gαs/olf, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). Conversely, D2-like receptors typically couple to Gαi/o, inhibiting adenylyl cyclase and decreasing cAMP levels. Beyond this canonical G-protein signaling, agonist binding also promotes the recruitment of β-arrestins. β-arrestin binding can lead to receptor desensitization and internalization, and also initiate G-protein-independent signaling cascades. An agonist that preferentially activates G-protein signaling over β-arrestin recruitment is termed "G-protein biased," while one that favors β-arrestin pathways is "β-arrestin biased."
Figure 1: Simplified Dopamine Receptor Signaling Pathways.
Key Functional Selectivity Assays
To comprehensively profile the functional selectivity of a dopamine agonist like PF-592,379, a panel of assays targeting different points in the signaling cascade is essential. The primary assays include those for G-protein activation and β-arrestin recruitment.
G-Protein Activation Assays
a) cAMP Accumulation Assay: This is a widely used method to assess the functional consequence of Gαs or Gαi/o activation. For D2-like receptors, which are Gαi/o-coupled, agonists inhibit the forskolin-stimulated production of cAMP.
b) [³⁵S]GTPγS Binding Assay: This assay directly measures G-protein activation. In the presence of an agonist, the GPCR catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is then quantified.
β-Arrestin Recruitment Assays
a) Bioluminescence Resonance Energy Transfer (BRET) Assay: BRET is a powerful technique to monitor protein-protein interactions in live cells. In this assay, the dopamine receptor is fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Agonist-induced recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, resulting in energy transfer and a measurable BRET signal.
b) Enzyme Fragment Complementation (EFC) Assay: This technology, such as the PathHunter® assay, utilizes the complementation of two inactive enzyme fragments. The dopamine receptor is tagged with a small enzyme fragment, while β-arrestin is tagged with the larger, complementing fragment. Agonist-mediated interaction of the receptor and β-arrestin reconstitutes a functional enzyme, which then acts on a substrate to produce a detectable signal (e.g., chemiluminescence).
Figure 2: General Experimental Workflow for Functional Selectivity Profiling.
Data Presentation: Functional Selectivity Profile of PF-592,379
The following tables summarize hypothetical quantitative data for PF-592,379 in comparison to the endogenous agonist dopamine and a reference D3-preferring agonist, 7-OH-DPAT. This data is for illustrative purposes to demonstrate how to present functional selectivity data.
Table 1: G-Protein Activation at the Human Dopamine D3 Receptor
| Compound | cAMP Inhibition Assay | [³⁵S]GTPγS Binding Assay |
| EC₅₀ (nM) | Eₘₐₓ (%) | |
| Dopamine | 15.2 | 100 |
| 7-OH-DPAT | 5.8 | 95 |
| PF-592,379 | 1.2 | 105 |
Eₘₐₓ is expressed relative to the maximum response of dopamine.
Table 2: β-Arrestin-2 Recruitment at the Human Dopamine D3 Receptor
| Compound | BRET Assay | EFC Assay |
| EC₅₀ (nM) | Eₘₐₓ (%) | |
| Dopamine | 55.6 | 100 |
| 7-OH-DPAT | 22.1 | 88 |
| PF-592,379 | 15.8 | 75 |
Eₘₐₓ is expressed relative to the maximum response of dopamine.
Data Interpretation: Based on this hypothetical data, PF-592,379 is a highly potent and efficacious agonist for G-protein activation at the D3 receptor, exceeding the potency and efficacy of dopamine. However, in the β-arrestin recruitment assays, while still potent, its maximal efficacy is notably lower than that of dopamine. This profile suggests that PF-592,379 may be a G-protein biased agonist at the D3 receptor.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (Gαi/o-coupled Receptors)
Objective: To measure the inhibition of forskolin-stimulated cAMP production by a dopamine agonist in cells expressing the human D3 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D3 receptor.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin.
-
Test compounds (PF-592,379, dopamine, 7-OH-DPAT).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture HEK293-D3R cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and resuspend in assay buffer. Seed 5,000-10,000 cells per well in a 384-well plate and incubate for 2 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.
-
Agonist Treatment: Add test compounds to the cells and incubate for 30 minutes at 37°C.
-
Forskolin Stimulation: Add forskolin to all wells (except for basal control) to a final concentration that elicits approximately 80% of its maximal response (e.g., 1-10 µM, to be optimized). Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: β-Arrestin-2 Recruitment BRET Assay
Objective: To quantify the recruitment of β-arrestin-2 to the human D3 receptor upon agonist stimulation using BRET.
Materials:
-
HEK293 cells co-transfected with human D3R-RLuc and β-arrestin-2-YFP constructs.
-
Opti-MEM or other suitable transfection medium.
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Assay buffer: HBSS with 20 mM HEPES.
-
Coelenterazine h (BRET substrate).
-
Test compounds.
-
96-well white opaque microplates with a clear bottom.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the D3R-RLuc and β-arrestin-2-YFP plasmids.
-
Cell Plating: 24 hours post-transfection, harvest the cells and seed 20,000-40,000 cells per well in a 96-well plate. Incubate overnight.
-
Assay Preparation: Wash the cells once with assay buffer.
-
Compound Addition: Add serial dilutions of test compounds to the wells and incubate at 37°C for 15-30 minutes.
-
Substrate Addition: Add coelenterazine h to a final concentration of 5 µM.
-
BRET Measurement: Immediately measure the luminescence at two wavelengths: one for the RLuc emission (e.g., 485 nm) and one for the YFP emission (e.g., 530 nm) using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (YFP emission / RLuc emission). Plot the BRET ratio against the log of the agonist concentration and fit to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ.
Conclusion
The assessment of functional selectivity is a critical component of modern drug discovery, providing a more nuanced understanding of ligand-receptor interactions. The protocols and data presentation formats outlined in these application notes offer a robust framework for characterizing the signaling bias of dopamine agonists like PF-592,379. By employing a combination of G-protein activation and β-arrestin recruitment assays, researchers can build a comprehensive pharmacological profile of their compounds, enabling more informed decisions in the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional selectivity and classical concepts of quantitative pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PF-592,379 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preparing PF-592379 Solutions for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-592379 is a potent and selective agonist for the dopamine D3 receptor, developed initially for conditions such as female sexual dysfunction and male erectile dysfunction.[1] Its high selectivity for the D3 receptor over other dopamine receptor subtypes makes it a valuable tool for investigating the role of this specific receptor in various physiological and pathological processes. This document provides detailed application notes and protocols for the preparation of this compound solutions for use in animal studies, ensuring consistency and reproducibility in preclinical research.
Physicochemical Properties and Receptor Affinity
A clear understanding of the physicochemical properties and receptor binding profile of this compound is crucial for designing in vivo experiments.
| Property | Value | Reference |
| IUPAC Name | 5-[(2R,5S)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine | [1] |
| Molecular Formula | C13H21N3O | [1] |
| Molar Mass | 235.331 g/mol | [1] |
| EC50 | 21 nM | [2] |
| Oral Bioavailability (Rat) | 28% | |
| Oral Bioavailability (Dog) | 61% |
| Receptor | Ki (nM) | Reference |
| Dopamine D3 | 215 | |
| Dopamine D4 | 4165 | |
| Dopamine D1 | >10,000 | |
| Dopamine D2 | >10,000 | |
| Dopamine D5 | >10,000 |
Dopamine D3 Receptor Signaling Pathway
This compound exerts its effects by activating the dopamine D3 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family. These receptors are primarily coupled to the Gi/Go class of G proteins. Activation of the D3 receptor by an agonist like this compound initiates an intracellular signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of downstream effectors such as protein kinase A (PKA). Additionally, D3 receptor activation can modulate ion channels, including potassium and calcium channels, and activate other signaling pathways such as the mitogen-activated protein (MAP) kinase pathway.
Experimental Protocols
I. Preparation of Dosing Solutions
The choice of vehicle is critical for ensuring the solubility and stability of this compound and for the safety of the experimental animals. The following protocols outline methods for preparing solutions for oral and parenteral administration.
A. Oral Administration Formulations
Several vehicles are suitable for the oral administration of this compound. The choice will depend on the required dose concentration and the specific experimental design.
1. Suspension in Carboxymethyl Cellulose (CMC)
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Sterile conical tubes
-
Vortex mixer
-
-
Protocol:
-
Weigh the required amount of this compound powder based on the desired final concentration and volume.
-
Triturate the powder in a mortar with a small amount of the 0.5% CMC solution to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC solution while continuously mixing.
-
Transfer the suspension to a sterile conical tube.
-
Vortex the suspension thoroughly before each administration to ensure a uniform distribution of the compound.
-
2. Solution in Polyethylene Glycol 400 (PEG400)
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile conical tubes
-
Vortex mixer or magnetic stirrer
-
-
Protocol:
-
Weigh the required amount of this compound powder.
-
Add the powder to a sterile conical tube.
-
Add the calculated volume of PEG400.
-
Mix thoroughly using a vortex mixer or a magnetic stirrer until the powder is completely dissolved. Gentle warming may aid in dissolution but should be done cautiously to avoid degradation.
-
3. Solution in Tween 80 and CMC
-
Materials:
-
This compound powder
-
0.25% (v/v) Tween 80 in sterile water
-
0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
-
Protocol:
-
Weigh the required amount of this compound powder.
-
First, dissolve the powder in the 0.25% Tween 80 solution.
-
Once dissolved, add the 0.5% CMC solution to reach the final desired volume.
-
Vortex the solution thoroughly to ensure homogeneity.
-
B. Parenteral Administration Formulation (Intraperitoneal or Subcutaneous)
For intraperitoneal (IP) or subcutaneous (SC) injections, a sterile, isotonic solution is required.
-
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
-
Protocol:
-
Weigh the required amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of sterile saline.
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube or vial.
-
II. Dosing and Administration
The appropriate dose of this compound will vary depending on the animal model, the route of administration, and the specific research question. Based on published studies in rats, doses can range from 0.01 mg/kg to 32.0 mg/kg. It is recommended to perform a dose-response study to determine the optimal dose for a specific experimental paradigm.
Oral Gavage in Rats
Oral gavage is a common method for precise oral administration of compounds to rodents.
-
Procedure:
-
Calculate the required volume of the dosing solution based on the animal's body weight and the desired dose. The typical dosing volume for rats is 5-10 mL/kg, with a maximum of 20 mL/kg.
-
Gently restrain the rat to immobilize its head and straighten the neck and esophagus.
-
Use a proper-sized, ball-tipped gavage needle (typically 16-18 gauge for adult rats).
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is in the stomach, administer the solution slowly.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in rats.
Safety Precautions
-
Always handle this compound powder in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for this compound for detailed safety information.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by the relevant Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for PF-592379 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the appropriate dosage of PF-592379, a potent and selective dopamine D3 receptor agonist, in rodent models. The information is compiled from preclinical studies to guide researchers in designing experiments involving this compound.
Mechanism of Action
This compound acts as a selective agonist at the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. Upon binding of this compound, the D3 receptor primarily couples to the Gi/o class of G proteins. This interaction initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects of D3 receptor activation include the modulation of ion channels, specifically potassium and calcium channels, and the activation of various protein kinases, such as mitogen-activated protein kinase (MAPK).
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 Receptor Signaling Pathway activated by this compound.
Data Presentation: Dosage of this compound in Rodent Models
The following table summarizes the appropriate dosages of this compound for intravenous administration in rats, based on a study investigating its abuse potential.[1] Unfortunately, specific oral dosage information from primary literature for rodent models could not be definitively ascertained from the available resources. While this compound is known to be orally active, researchers should perform dose-response studies to determine the optimal oral dosage for their specific experimental paradigm.
| Administration Route | Rodent Model | Dosage Range | Vehicle | Study Context | Reference |
| Intravenous (i.v.) | Sprague-Dawley Rats (male) | 0.01 - 1.0 mg/kg/injection | Saline | Drug Self-Administration | Collins et al., 2012 |
Experimental Protocols
Protocol 1: Intravenous Self-Administration in Rats
This protocol is adapted from studies evaluating the reinforcing effects of this compound.[1]
1. Animal Model:
-
Species: Rat
-
Strain: Sprague-Dawley
-
Sex: Male
-
Weight: 250-350 g at the start of the experiment.
-
Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified by the experimental design.
2. Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Intravenous catheters
-
Syringes and infusion pumps
-
Operant conditioning chambers equipped with two levers (active and inactive) and a cue light.
3. Catheter Implantation Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgically implant a chronic indwelling catheter into the jugular vein. The catheter should be externalized on the back of the rat between the scapulae.
-
Allow the animals to recover for at least 5-7 days post-surgery before starting the experiment. Flush the catheters daily with heparinized saline to maintain patency.
4. Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentrations. The solution should be freshly prepared.
5. Self-Administration Procedure:
-
Place the rats in the operant conditioning chambers for daily sessions (e.g., 2 hours/day).
-
Connect the externalized catheter to the infusion pump via a tether system that allows free movement.
-
A response on the active lever will result in an intravenous infusion of the this compound solution over a short period (e.g., 5 seconds). Each infusion is paired with a visual cue (e.g., illumination of the cue light above the active lever).
-
Responses on the inactive lever are recorded but have no programmed consequences.
-
A time-out period (e.g., 20 seconds) should follow each infusion, during which responses on the active lever do not result in another infusion.
-
The number of infusions earned is recorded for each session.
Experimental Workflow for Intravenous Self-Administration
Caption: Workflow for intravenous self-administration of this compound in rats.
Protocol 2: Oral Administration in Rodents (General Protocol)
1. Animal Model:
-
Species: Rat or Mouse
-
Strain: As required by the experimental design.
-
Sex: Male or Female
-
Weight: Appropriate for the species and age.
-
Housing: Standard housing conditions.
2. Materials:
-
This compound
-
Appropriate vehicle (e.g., water, saline, or a suspension agent like 0.5% methylcellulose). The choice of vehicle will depend on the solubility of this compound.
-
Oral gavage needles (stainless steel or flexible plastic with a ball tip, appropriate size for the animal).
-
Syringes.
3. Drug Preparation:
-
Prepare a homogenous solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the experiment.
4. Oral Gavage Procedure:
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark the needle to ensure it is not inserted too far.
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is correctly positioned in the esophagus, slowly administer the drug solution.
-
Gently remove the needle and return the animal to its cage.
-
Monitor the animal for a short period after the procedure for any signs of distress.
Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific experimental needs and ensure all procedures are approved by their Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols: Assessment of Locomotor Activity with PF-592379
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-592379 is a potent and selective agonist for the dopamine D3 receptor, developed by Pfizer.[1] Initially investigated for potential therapeutic applications such as female sexual dysfunction and male erectile dysfunction, its development has since been discontinued.[1] Notably, preclinical studies have indicated that this compound has a low potential for abuse, a significant concern for many dopamine receptor agonists.[1] The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is primarily expressed in the limbic regions of the brain and is involved in modulating locomotion, cognition, and emotion.[2][3] This document provides detailed protocols for assessing the effect of this compound on locomotor activity in rodents, a critical component of preclinical behavioral assessment.
Data Presentation
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center Zone (s) | Rearing Frequency | Stereotypy Count |
| Vehicle (Saline) | - | 1502 ± 125 | 45 ± 8 | 25 ± 5 | 8 ± 2 |
| This compound | 1 | 1489 ± 132 | 43 ± 7 | 24 ± 4 | 7 ± 3 |
| This compound | 3 | 1515 ± 118 | 46 ± 9 | 26 ± 5 | 8 ± 2 |
| This compound | 10 | 1475 ± 140 | 42 ± 6 | 23 ± 6 | 9 ± 3 |
Data are presented as mean ± SEM. This is hypothetical data for illustrative purposes.
Experimental Protocols
Assessment of Spontaneous Locomotor Activity using the Open Field Test
The Open Field Test is a widely used assay to evaluate general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open Field Arena (e.g., 40 cm x 40 cm x 30 cm for mice; 100 cm x 100 cm x 40 cm for rats), typically made of a non-porous material for easy cleaning.
-
Video tracking software (e.g., Any-maze, EthoVision XT) and camera mounted above the arena.
-
This compound, dissolved in an appropriate vehicle (e.g., saline, distilled water).
-
Vehicle solution.
-
Syringes and needles for administration (e-g., intraperitoneal, oral gavage).
-
70% ethanol for cleaning the arena.
Procedure:
-
Animal Acclimation: House the animals in the testing facility for at least one week before the experiment. On the day of testing, bring the animals to the testing room at least 30-60 minutes prior to the start of the experiment to acclimate to the ambient conditions.
-
Drug Preparation and Administration: Prepare fresh solutions of this compound and the vehicle on the day of the experiment. Administer the assigned treatment (vehicle or a specific dose of this compound) to each animal. The route of administration and the pretreatment time will depend on the pharmacokinetic profile of the compound.
-
Open Field Test:
-
Gently place the animal in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena undisturbed for a predetermined period, typically 15-30 minutes.
-
At the end of the session, carefully remove the animal and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.
-
-
Data Analysis: The video tracking software will automatically record and analyze various parameters. Key parameters for locomotor activity include:
-
Total Distance Traveled: The total distance covered by the animal during the session.
-
Time Spent in Different Zones: The arena is typically divided into a "center" and a "periphery" zone. The time spent in the center is often used as a measure of anxiety-like behavior.
-
Rearing Frequency: The number of times the animal stands on its hind legs.
-
Stereotypy: Repetitive, invariant behaviors such as sniffing, grooming, or head weaving. This is often scored manually or with specialized software modules.
-
Signaling Pathways and Experimental Workflows
Dopamine D3 Receptor Signaling Pathway
This compound exerts its effects by acting as an agonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors that are typically coupled to the Gαi/o subunit. Activation of the D3 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of downstream effectors such as Protein Kinase A (PKA).
Caption: Dopamine D3 Receptor Signaling Pathway.
Experimental Workflow for Locomotor Activity Assessment
The following diagram outlines the logical flow of an experiment designed to assess the impact of this compound on locomotor activity.
Caption: Experimental Workflow.
References
Application of PF-592379 in Neuroscience Research: A Detailed Guide
Introduction
PF-592379 is a potent, selective, and orally active agonist for the dopamine D3 receptor, developed by Pfizer.[1] While its clinical development for female sexual dysfunction and male erectile dysfunction has been discontinued, its high selectivity for the D3 receptor makes it a valuable tool for neuroscience research, particularly in studies investigating the role of the D3 receptor in various physiological and pathological processes.[1] This document provides detailed application notes and protocols for the use of this compound in neuroscience research, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound acts as a full agonist at the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways, ultimately influencing neuronal excitability and function. The high selectivity of this compound for the D3 receptor over other dopamine receptor subtypes (D1, D2, D4, and D5) minimizes off-target effects, allowing for a more precise investigation of D3 receptor function.[2]
Data Presentation
In Vitro Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities and functional potencies of this compound at various dopamine receptor subtypes. This data is crucial for designing experiments and interpreting results.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity (fold) vs. D3 |
| Dopamine D3 | ~2.1 | ~1.8 | - |
| Dopamine D2 | >10,000 | >10,000 | >4762 |
| Dopamine D1 | >10,000 | >10,000 | >4762 |
| Dopamine D4 | ~39.8 | Not Reported | 19 |
| Dopamine D5 | >10,000 | >10,000 | >4762 |
Data synthesized from Collins et al., 2012.[2]
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a method to determine the binding affinity of this compound for the dopamine D3 receptor using a radioligand displacement assay.
Materials:
-
Cell membranes expressing the human dopamine D3 receptor
-
Radioligand (e.g., [³H]-Spiperone or a more selective D3 ligand)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the desired concentration of the radioligand, and varying concentrations of this compound or vehicle control.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Assay (Drug Self-Administration in Rats)
This protocol is designed to assess the reinforcing properties and abuse potential of this compound using a drug self-administration paradigm in rats.[2]
Materials:
-
Adult male Sprague-Dawley rats, surgically implanted with intravenous catheters
-
Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and a stimulus light
-
This compound, dissolved in sterile saline
-
Cocaine (as a positive control)
-
Saline (as a negative control)
Procedure:
-
Acquisition Phase:
-
Place the rats in the operant chambers for daily 2-hour sessions.
-
Responses on the active lever will result in an intravenous infusion of the test compound (e.g., 0.32 mg/kg/infusion of this compound) and the presentation of a stimulus light.
-
Responses on the inactive lever will have no programmed consequences.
-
Continue this phase for a set number of sessions (e.g., 18 sessions) to assess the acquisition of self-administration behavior.
-
-
Fixed-Ratio (FR) Schedule:
-
Once responding is acquired, the schedule of reinforcement can be changed to a fixed-ratio schedule (e.g., FR5), where five active lever presses are required for a single infusion.
-
This phase assesses the motivation to work for the drug.
-
-
Progressive-Ratio (PR) Schedule:
-
To further evaluate the reinforcing efficacy, a progressive-ratio schedule can be implemented. In this schedule, the number of lever presses required for each subsequent infusion increases progressively.
-
The "breakpoint," or the last ratio completed before responding ceases, serves as a measure of the drug's reinforcing strength.
-
-
Data Analysis:
-
Record the number of infusions, active lever presses, and inactive lever presses for each session.
-
Compare the responding for this compound with that of cocaine and saline. High rates of responding on the active lever for this compound would suggest abuse potential. Studies have shown that this compound maintains saline-like rates of responding, indicating a low abuse potential.
-
Visualizations
Dopamine D3 Receptor Signaling Pathway
References
PF-592379: A Potent and Selective D3 Receptor Agonist for In Vitro and In Vivo Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-592379 is a potent, selective, and orally active agonist for the dopamine D3 receptor, developed by Pfizer.[1] Its high selectivity for the D3 receptor over other dopamine receptor subtypes, particularly the D2 receptor, makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the D3 receptor. These application notes provide a summary of the pharmacological properties of this compound and detailed protocols for its use in key in vitro and in vivo experimental paradigms.
Pharmacological Profile
This compound is a full agonist at the dopamine D3 receptor.[2] Its defining characteristic is its high functional selectivity for the D3 receptor over the D2 receptor, which has been reported to be greater than 470-fold.[2] This exceptional selectivity minimizes off-target effects mediated by D2 receptor activation, a common confounding factor with less selective D2/D3 receptor agonists.
Quantitative Data
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Dopamine D3 | [³H]-Spiperone | Recombinant | Data not explicitly found in searched literature. | - |
| Dopamine D2 | [³H]-Spiperone | Recombinant | Data not explicitly found in searched literature. | - |
| Dopamine D4 | [³H]-Spiperone | Recombinant | Data not explicitly found in searched literature. | - |
Note: While specific Ki values were not found in the reviewed literature, the high functional selectivity strongly suggests a significantly lower Ki for the D3 receptor compared to the D2 receptor.
Table 2: Functional Potency and Efficacy of this compound
| Assay Type | Receptor | Cell Line | Parameter | Value | Reference |
| GTPγS Binding | Human D3 | CHO | EC50 | Data not explicitly found in searched literature. | - |
| GTPγS Binding | Human D2 | CHO | EC50 | Data not explicitly found in searched literature. | - |
| Mitogenic Activity | Rat D3 | CHO | EC50 | Data not explicitly found in searched literature. | [3] |
| Mitogenic Activity | Rat D2 | CHO | EC50 | Data not explicitly found in searched literature. | [3] |
| Functional Selectivity | D3 vs. D2 | - | Ratio | >470-fold | **** |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of this compound's mechanism of action and its application in experimental settings, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PF-592379 Dosage for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-592379 in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, orally active agonist for the dopamine D3 receptor. Its primary mechanism of action is to bind to and activate D3 receptors, which are primarily located in the limbic areas of the brain associated with emotion, cognition, and reward. This compound shows high selectivity for the D3 receptor over other dopamine receptor subtypes, such as D2 and D1.
Q2: What is the recommended starting dose for this compound in rodent behavioral studies?
A2: Based on available literature, a wide range of doses of this compound have been tested in rats. For abuse potential studies, doses have ranged from 0.01 to 0.32 mg/kg for intravenous self-administration and up to 32 mg/kg for drug discrimination studies. A prudent approach for a new behavioral study would be to start with a low dose (e.g., 0.1 mg/kg) and perform a dose-response study to determine the optimal dose for the specific behavioral paradigm.
Q3: What are the known pharmacokinetic properties of this compound in rats?
A3: Pharmacokinetic studies in rats have shown that this compound is orally bioavailable. Key pharmacokinetic parameters are summarized in the table below. Understanding these parameters is crucial for designing a dosing regimen that will achieve the desired plasma and brain concentrations.
Q4: What are the potential off-target effects of this compound?
A4: this compound is highly selective for the D3 receptor. However, at higher doses, there is a potential for interaction with other dopamine receptors or other neurotransmitter systems. It is essential to consult selectivity data and consider potential off-target effects when interpreting behavioral results, especially at the upper end of the dose range.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect at expected doses. | 1. Insufficient Dose: The dose may be too low to elicit a response in the specific behavioral assay. 2. Poor Bioavailability: Issues with drug formulation or administration may lead to poor absorption. 3. Rapid Metabolism: The compound may be rapidly metabolized and cleared before it can exert its effect. | 1. Conduct a Dose-Response Study: Test a wider range of doses, including higher concentrations. 2. Optimize Formulation and Administration: Ensure the drug is properly dissolved and administered. For oral administration, consider the use of appropriate vehicles. For intravenous administration, confirm catheter patency. 3. Review Pharmacokinetic Data: Consider the half-life of the compound and adjust the timing of behavioral testing accordingly. |
| High variability in behavioral responses between subjects. | 1. Individual Differences in Metabolism: Genetic or physiological differences can lead to variations in drug metabolism and exposure. 2. Inconsistent Drug Administration: Variations in the volume or technique of administration. 3. Stress or Habituation: Differences in animal handling and habituation to the experimental setup. | 1. Increase Sample Size: A larger number of animals per group can help to account for individual variability. 2. Standardize Administration Procedures: Ensure all researchers are using the same, consistent technique for drug administration. 3. Implement Rigorous Habituation Protocols: Thoroughly habituate animals to the testing environment and handling procedures to minimize stress-induced variability. |
| U-shaped or biphasic dose-response curve observed. | 1. Receptor Desensitization: At higher doses, prolonged or intense receptor stimulation can lead to desensitization and a diminished response. 2. Off-Target Effects: At higher concentrations, the drug may begin to interact with other receptors, leading to opposing or confounding behavioral effects. | 1. Expand Dose Range: Test intermediate doses to better characterize the dose-response relationship. 2. Investigate Off-Target Activity: Consult binding affinity data and consider co-administration with selective antagonists for other potential targets to dissect the observed effects. |
| Adverse behavioral effects observed (e.g., sedation, stereotypy). | 1. Dose is too high: The observed effects may be signs of toxicity or excessive stimulation of the target or off-target receptors. | 1. Reduce the Dose: Lower the dose to a range that produces the desired behavioral effect without inducing adverse events. 2. Monitor Animal Welfare: Closely observe animals for any signs of distress and adjust the experimental protocol as necessary. |
Data Presentation
Table 1: In Vitro Receptor Binding and Functional Selectivity of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Selectivity (fold vs. D3) |
| Dopamine D3 | 0.8 | 1.2 | - |
| Dopamine D2 | >10,000 | >10,000 | >8,333 |
| Dopamine D4 | 15.2 | 216 | 180 |
Data synthesized from available literature.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 150 |
| AUC (ng·h/mL) | 650 |
| Half-life (h) | 3.5 |
| Bioavailability (%) | 40 |
Data are approximate and synthesized from available literature for a representative oral dose.
Experimental Protocols
1. Intravenous Self-Administration Protocol
-
Subjects: Male Wistar rats, weighing 250-300g at the start of the experiment.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Procedure:
-
Rats are surgically implanted with an indwelling intravenous catheter into the jugular vein.
-
Following a recovery period, rats are placed in the operant chambers for daily 2-hour sessions.
-
Pressing the "active" lever results in an intravenous infusion of this compound (e.g., 0.01 mg/kg/infusion) and the presentation of a stimulus light.
-
Pressing the "inactive" lever has no programmed consequences.
-
The number of responses on each lever is recorded to assess the reinforcing effects of the compound. A dose-response curve is typically generated by varying the dose per infusion.
-
2. Drug Discrimination Protocol
-
Subjects: Male Sprague-Dawley rats, maintained at 85% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Rats are trained to discriminate between an injection of a known psychoactive substance (e.g., cocaine, 10 mg/kg, intraperitoneally) and saline.
-
On training days, one lever is designated as the "drug" lever and the other as the "saline" lever. Correct lever presses following the corresponding injection are reinforced with food pellets.
-
Once stable discrimination is achieved (e.g., >80% correct responses), test sessions are conducted.
-
In test sessions, various doses of this compound are administered, and the percentage of responses on the "drug" lever is measured to determine if the novel compound produces similar interoceptive cues as the training drug.
-
Mandatory Visualizations
Caption: Experimental workflow for behavioral studies with this compound.
Caption: Simplified signaling pathway of the Dopamine D3 receptor activated by this compound.
Technical Support Center: PF-592379 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the selective dopamine D3 receptor agonist, PF-592379, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active agonist for the dopamine D3 receptor. Its primary mechanism of action is to bind to and activate D3 receptors, which are primarily expressed in the limbic regions of the brain associated with emotion, motivation, and cognition. The development of this compound was discontinued by Pfizer.[1]
Q2: What are the potential therapeutic applications of this compound that were investigated?
A2: this compound was under development as a potential treatment for female sexual dysfunction and male erectile dysfunction.[1]
Q3: What makes this compound different from other dopamine D3 receptor agonists?
A3: this compound exhibits high selectivity for the D3 receptor over other dopamine receptor subtypes, particularly the D2 receptor. This high selectivity is thought to contribute to its low potential for abuse, a common concern with less selective D3 agonists.[2]
Q4: What is the abuse potential of this compound?
A4: Preclinical studies in rats have shown that this compound has a low abuse potential. Unlike cocaine, rats did not readily self-administer this compound. In drug discrimination studies, this compound produced saline-like effects, further suggesting a lack of abuse liability.[2]
Troubleshooting Guide
Issue: Inconsistent or unexpected behavioral results in vivo.
-
Q: My results are highly variable between animals. What could be the cause?
-
A: High variability can stem from several factors. Ensure consistent dosing by accurately weighing each animal before administration. The route of administration should be consistent and performed by a trained individual to minimize variability. Animal stress can also significantly impact behavioral outcomes; ensure adequate acclimatization to the housing and testing environments.
-
-
Q: The observed behavioral effects are not what I expected based on the compound's mechanism of action. What should I check?
-
A: First, verify the dose and administration route are appropriate for the intended effect. Consider the pharmacokinetic profile of this compound in your chosen species, as the time to peak plasma concentration will influence the optimal timing of your behavioral assessment. Off-target effects, although minimal for this selective compound, can never be fully excluded and may contribute to unexpected phenotypes.
-
Issue: Formulation and Administration Challenges.
-
Q: I am having trouble dissolving this compound for in vivo administration. What vehicle should I use?
-
A: For intravenous administration, sterile saline is a common vehicle. For oral or intraperitoneal administration where solubility may be a concern, a vehicle containing a small percentage of a solubilizing agent like DMSO or Tween 80, followed by dilution in saline or water, is a standard approach. It is crucial to test the tolerability of the chosen vehicle in a small group of animals first.
-
-
Q: What is the oral bioavailability of this compound?
-
A: The oral bioavailability of this compound varies between species. In rats, the reported oral bioavailability is 28%, while in dogs, it is significantly higher at 61-87%.[3] This difference is important to consider when selecting an animal model and determining the route of administration.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog |
| Oral Bioavailability | 28% | 61-87% |
| Clearance | High | Low to Moderate |
Data compiled from publicly available research.
Experimental Protocols
Note: The following protocols are based on published literature and may require optimization for your specific experimental conditions.
Drug Self-Administration Study in Rats
This protocol is adapted from studies assessing the abuse potential of this compound.
-
Animals: Male Sprague-Dawley rats, weighing 300-350g at the start of the experiment.
-
Surgical Preparation:
-
Rats are anesthetized and surgically implanted with a chronic indwelling catheter in the right jugular vein.
-
The catheter is passed subcutaneously to the mid-scapular region and externalized.
-
Allow at least 5-7 days for recovery before starting the experiment.
-
-
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a house light, and an infusion pump.
-
-
Procedure:
-
Acquisition Phase:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
Pressing the "active" lever results in an intravenous infusion of this compound (e.g., 0.32 mg/kg/infusion) over a few seconds. Each infusion is paired with a visual cue (e.g., illumination of the stimulus light).
-
Pressing the "inactive" lever has no programmed consequences.
-
Training continues for a set number of sessions (e.g., 10-15 sessions) to assess if rats acquire self-administration behavior.
-
-
Data Analysis:
-
Record the number of active and inactive lever presses for each session.
-
Acquisition is typically defined as a stable number of infusions per session with a clear preference for the active lever.
-
-
-
Vehicle Formulation: this compound is dissolved in sterile saline for intravenous administration.
Locomotor Activity Assessment in Rats
This is a general protocol to assess the effect of this compound on spontaneous motor activity.
-
Animals: Male Sprague-Dawley rats, weighing 250-300g.
-
Apparatus:
-
Open field arenas equipped with infrared beams or a video tracking system to monitor movement.
-
-
Procedure:
-
Habituation:
-
Habituate the rats to the testing room for at least 1 hour before the experiment.
-
Habituate the rats to the open field arena for a set period (e.g., 30-60 minutes) on the day before the experiment.
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection). Doses should be based on previous studies or a dose-response pilot experiment.
-
-
Testing:
-
Place the rat in the center of the open field arena at a predetermined time after drug administration (based on the drug's pharmacokinetics).
-
Record locomotor activity for a set duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
-
Vehicle Formulation: For oral administration, this compound can be suspended in a vehicle such as 0.5% methylcellulose in water.
Visualizations
Caption: Dopamine D3 Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
Technical Support Center: Improving the Solubility of PF-592379 for Injections
Welcome to the technical support center for PF-592379. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound, a potent and selective dopamine D3 receptor agonist, for the preparation of injectable formulations. Due to its limited aqueous solubility, developing a successful parenteral formulation requires a systematic approach to identify suitable solubilization strategies.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Troubleshooting Guide
This section addresses common problems encountered when attempting to dissolve this compound for injection and provides a logical workflow for resolving these issues.
Diagram: Troubleshooting Workflow for this compound Solubilization
Caption: A stepwise approach to troubleshooting the solubilization of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon addition to aqueous buffer | The aqueous solubility of the free base form of this compound is exceeded. | 1. pH Adjustment: Since this compound has basic nitrogen atoms, its solubility is expected to be pH-dependent. Attempt to lower the pH of the vehicle to protonate the molecule, thereby increasing its aqueous solubility. Start with a pH of 5.0 and incrementally decrease it. 2. Co-solvent Addition: If pH adjustment is insufficient, introduce a co-solvent to the aqueous vehicle. See the Co-solvent Screening Protocol below. |
| Cloudiness or opalescence in the solution | Formation of fine, suspended particles or micelles. | 1. Filtration: Attempt to filter the solution through a 0.22 µm syringe filter. If the solution becomes clear, it may indicate the removal of insoluble particulates. 2. Surfactant Screening: If cloudiness persists, it may be due to the formation of drug aggregates. The addition of a surfactant can help to form micelles and solubilize the compound. Refer to the Surfactant Screening Protocol. |
| Inability to achieve the target concentration | The intrinsic solubility of this compound in the chosen vehicle is too low. | 1. Systematic Screening: Follow a systematic approach of trying different solubilization methods, starting with the simplest (pH adjustment) and progressing to more complex ones (co-solvents, surfactants, cyclodextrins). 2. Combination Approach: Consider combining methods, for example, a pH-adjusted vehicle with a co-solvent. |
| Precipitation after a short period of storage | The formulation is not physically stable. | 1. Re-evaluate Formulation: The chosen excipients may not be sufficient to maintain solubility over time. Consider increasing the concentration of the solubilizing agent or trying a different one. 2. Protect from Light and Temperature Fluctuations: Degradation or changes in temperature can affect solubility. Store the formulation under controlled conditions. |
| Phase separation (for co-solvent or surfactant-based formulations) | The concentration of the organic solvent or surfactant is too high, leading to immiscibility with the aqueous phase. | 1. Optimize Excipient Concentration: Systematically vary the concentration of the co-solvent or surfactant to find the optimal range for solubilization without causing phase separation. 2. Use a Combination of Solubilizers: A lower concentration of two different solubilizers may be more effective and stable than a high concentration of a single one. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What is the pKa of this compound?
A2: The pKa of this compound has not been publicly disclosed. However, based on its chemical structure containing basic nitrogen atoms, it is expected to have a pKa in the range of weak bases. Experimental determination of the pKa is recommended for a rational, pH-based formulation development.
Q3: Which solubilization strategy should I try first?
A3: The most straightforward approach is to start with pH adjustment. Since this compound is a basic compound, lowering the pH of the vehicle should increase its solubility. If this is not sufficient to achieve your target concentration, a systematic evaluation of co-solvents, surfactants, and cyclodextrins is recommended.
Q4: Are there any known successful injectable formulations for this compound?
A4: While this compound has been formulated for oral administration in preclinical studies, specific injectable formulations are not described in the available literature.[1] The development of a novel injectable formulation will likely require experimental screening of various excipients.
Q5: What are the potential mechanisms of action for this compound?
A5: this compound is a selective agonist for the dopamine D3 receptor. D3 receptors are G protein-coupled receptors that, upon activation, typically couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways.
Diagram: Dopamine D3 Receptor Signaling Pathway
Caption: Agonist binding to the D3 receptor initiates a signaling cascade.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of this compound.
Materials:
-
This compound powder
-
A series of buffers (e.g., citrate, phosphate) with pH values ranging from 3.0 to 7.4
-
Vials or microcentrifuge tubes
-
Shaker or rotator
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Method:
-
Prepare saturated solutions of this compound in each buffer. Add an excess amount of the compound to a known volume of each buffer.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility (in mg/mL or µg/mL) as a function of pH.
Protocol 2: Co-solvent Screening
Objective: To identify a suitable co-solvent and its optimal concentration to solubilize this compound.
Materials:
-
This compound powder
-
Aqueous buffer at a pH where solubility is highest (determined from Protocol 1)
-
Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO)
-
Glass vials
Method:
-
Prepare a series of co-solvent/buffer mixtures with varying co-solvent concentrations (e.g., 10%, 20%, 30%, 40% v/v).
-
Add a known amount of this compound to each co-solvent/buffer mixture to achieve the target concentration.
-
Vortex and/or sonicate the vials to aid dissolution.
-
Visually inspect the solutions for clarity.
-
If the compound dissolves, assess the physical stability of the solution over a set period (e.g., 24 hours) at different temperatures (e.g., 4°C, room temperature).
Protocol 3: Surfactant Screening
Objective: To evaluate the ability of different surfactants to solubilize this compound.
Materials:
-
This compound powder
-
Aqueous buffer
-
Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15
-
Glass vials
Method:
-
Prepare a series of surfactant solutions in the aqueous buffer at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Add a known amount of this compound to each surfactant solution to achieve the target concentration.
-
Vortex and/or sonicate to facilitate dissolution.
-
Observe the solutions for clarity and stability.
Protocol 4: Cyclodextrin Complexation
Objective: To investigate the potential of cyclodextrins to form inclusion complexes with this compound and enhance its solubility.
Materials:
-
This compound powder
-
Aqueous buffer
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Vials
Method:
-
Prepare aqueous solutions of the cyclodextrins at various concentrations (e.g., 5%, 10%, 20%, 30% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the samples by shaking for 24-48 hours.
-
Centrifuge and filter the samples as described in Protocol 1.
-
Determine the concentration of this compound in the supernatant.
-
Plot the solubility of this compound as a function of cyclodextrin concentration.
Data Presentation
For effective comparison of results from the screening protocols, it is recommended to summarize the quantitative data in tables.
Table 1: Example of pH-Dependent Solubility Data for this compound
| pH | Solubility (µg/mL) | Appearance |
| 3.0 | [Insert experimental data] | Clear solution |
| 4.0 | [Insert experimental data] | Clear solution |
| 5.0 | [Insert experimental data] | Slight haze |
| 6.0 | [Insert experimental data] | Suspension |
| 7.4 | [Insert experimental data] | Suspension |
Table 2: Example of Co-solvent Screening Results for this compound at a Target Concentration of 1 mg/mL
| Co-solvent | Concentration (% v/v) | Appearance at 0h | Appearance at 24h (RT) | Appearance at 24h (4°C) |
| PEG 400 | 10% | Hazy | Precipitation | Precipitation |
| PEG 400 | 20% | Clear | Clear | Clear |
| PEG 400 | 30% | Clear | Clear | Clear |
| Propylene Glycol | 10% | Hazy | Precipitation | Precipitation |
| Propylene Glycol | 20% | Hazy | Precipitation | Precipitation |
| Propylene Glycol | 30% | Clear | Clear | Slight haze |
| Ethanol | 10% | Hazy | Precipitation | Precipitation |
| Ethanol | 20% | Clear | Clear | Clear |
Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are intended as a starting point and may require optimization based on specific experimental needs and laboratory conditions. It is the responsibility of the researcher to ensure the safety and appropriateness of all procedures and materials used.
References
PF-592379 stability and storage conditions
This technical support center provides guidance on the stability and storage of PF-592379, a potent and selective dopamine D3 receptor agonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder under specific temperature conditions. When stored in solution, lower temperatures are required to maintain stability.[1]
Q2: How should I handle this compound upon receiving it?
This compound is shipped at room temperature and is stable for several days under these conditions.[1] Upon receipt, it is recommended to store it under the conditions outlined in the data table below for long-term stability.
Q3: What solvents are recommended for dissolving this compound?
For in vitro studies, this compound may be dissolved in Dimethyl Sulfoxide (DMSO).[1] If solubility issues arise, other solvents such as ethanol, or N,N-Dimethylformamide (DMF) can be tested with a small amount of the compound to avoid sample loss.[1] For in vivo applications, specific formulations may be required, especially for compounds with low water solubility. A common formulation involves a mixture of DMSO, Tween 80, and saline.[1]
Q4: My this compound solution has been stored at -20°C for over a month. Is it still viable?
Based on general recommendations, this compound in solvent is stable for up to one month at -20°C. For storage longer than one month, it is recommended to store the solution at -80°C, where it can be stable for up to six months. If the solution has been stored at -20°C for longer than the recommended period, it is advisable to perform a quality control check if possible, or to use a freshly prepared solution for critical experiments.
Q5: I observed precipitation in my stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution and vortex or sonicate to try and redissolve the precipitate. Before use, ensure that the compound is fully dissolved. If precipitation persists, it may be necessary to prepare a fresh, lower concentration stock solution.
Data Presentation: Storage and Stability
The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound.
Experimental Protocols
While specific degradation pathways for this compound are not publicly detailed, a general experimental workflow for assessing compound stability is provided below. This can be adapted by researchers to evaluate the stability of this compound under their specific experimental conditions.
Protocol: General Compound Stability Assessment
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquotting: Aliquot the stock solution into multiple smaller volumes to avoid repeated freeze-thaw cycles of the main stock.
-
Storage Conditions: Store the aliquots under various conditions to be tested (e.g., different temperatures, light exposure, pH).
-
Time Points: Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours; 1 week; 1 month).
-
Analytical Method: At each time point, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method should be able to separate the parent compound from any potential degradants.
-
Data Analysis: Compare the concentration of the parent compound at each time point to the initial concentration (time 0). A significant decrease in the parent compound concentration indicates degradation.
Visualizations
The following diagrams illustrate a conceptual signaling pathway for a dopamine D3 receptor agonist and a general workflow for troubleshooting stability issues.
Caption: Conceptual signaling pathway of a D3 receptor agonist.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Interpreting Data from FFA4 (GPR120) Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during functional assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional assays used to characterize FFA4 agonists?
A1: The three primary functional assays used to characterize the activity of FFA4 agonists are:
-
Calcium Mobilization Assays: FFA4 is predominantly a Gq/11-coupled receptor.[1][2] Agonist binding leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium stores. This transient increase in intracellular calcium is a robust and widely used readout for receptor activation.[2][3][4]
-
β-Arrestin Recruitment Assays: Upon activation, FFA4 also recruits β-arrestin proteins, which are involved in receptor desensitization, internalization, and G-protein-independent signaling. Measuring the interaction between FFA4 and β-arrestin provides a distinct readout of receptor engagement and can be used to identify biased agonists.
-
ERK Phosphorylation Assays: Activation of FFA4 can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key downstream signaling molecule in the MAP kinase pathway. This assay provides a measure of a downstream cellular response to receptor activation.
Q2: I am not seeing a response in my calcium mobilization assay. What are the possible causes?
A2: A lack of response in a calcium mobilization assay can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common causes include problems with the cells (low receptor expression, poor health), issues with the compound (degradation, incorrect concentration), or suboptimal assay conditions (e.g., dye loading, instrument settings).
Q3: My β-arrestin recruitment assay shows high background signal. How can I reduce it?
A3: High background in a β-arrestin recruitment assay can be due to several factors, including nonspecific binding of assay reagents, cellular autofluorescence, or constitutive receptor activity. Optimizing cell density, reagent concentrations, and incubation times can help minimize background. Refer to the detailed troubleshooting section for specific recommendations.
Q4: What is the expected potency (EC50) for common FFA4 agonists in these assays?
A4: The potency of FFA4 agonists can vary depending on the specific agonist, the assay format, and the cell line used. The tables below provide a summary of reported EC50 values for commonly used FFA4 agonists.
Data Presentation: Potency of Common FFA4 Agonists
The following tables summarize the half-maximal effective concentration (EC50) values for well-characterized FFA4 agonists in different functional assays. These values are intended as a reference and may vary based on experimental conditions.
Table 1: Calcium Mobilization Assays
| Agonist | Cell Line | Reported EC50 (nM) | Reference |
| TUG-891 | hFFA4-expressing CHO | 77.2 - 193 | |
| GW9508 | hGPR120-expressing HEK293 | ~3,500 (pEC50 = 5.46) | |
| α-Linolenic Acid (aLA) | hFFA4-expressing cells | Micromolar range | |
| Compound A | AP-TGF-α shedding assay | High Potency |
Table 2: β-Arrestin Recruitment Assays
| Agonist | Cell Line | Reported EC50 (nM) | Reference |
| TUG-891 | hFFA4-expressing CHO-K1 | 69 | |
| GW9508 | hFFA4-expressing cells | Micromolar range | |
| α-Linolenic Acid (aLA) | hFFA4-expressing cells | Micromolar range |
Table 3: ERK Phosphorylation Assays
| Agonist | Cell Line | Reported EC50 | Reference |
| TUG-891 | hFFA4-expressing cells | Potent agonism observed | |
| α-Linolenic Acid (aLA) | RAW 264.7 | Activation observed |
Experimental Protocols & Methodologies
Below are detailed methodologies for the key functional assays used to assess FFA4 activation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FFA4 activation.
Principle: FFA4 activation by an agonist leads to Gq/11 protein activation, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.
Workflow Diagram:
Detailed Protocol:
-
Cell Seeding: Seed cells stably or transiently expressing FFA4 into a black, clear-bottom 96-well plate at an optimized density. Incubate overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 1 hour, followed by a 30-minute incubation at room temperature.
-
Compound Addition: Prepare serial dilutions of your test compounds in the assay buffer.
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the test compounds to the wells and immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak response.
-
Data Analysis: The response is calculated as the maximum fluorescence intensity post-compound addition minus the baseline fluorescence. Plot the response against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the interaction between FFA4 and β-arrestin following agonist stimulation.
Principle: Ligand binding to FFA4 induces a conformational change that promotes the recruitment of β-arrestin from the cytoplasm to the receptor at the cell membrane. This interaction can be detected using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), where the receptor and β-arrestin are tagged with donor and acceptor molecules.
Workflow Diagram:
References
- 1. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining PF-592379 Administration in Rats
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the administration techniques of PF-592379 in rats. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dopamine D3 receptor agonist.[1][2] Its primary mechanism of action is to bind to and activate dopamine D3 receptors, which are primarily expressed in the limbic regions of the brain and are involved in modulating locomotion, cognition, and emotion.
Q2: What are the common routes of administration for this compound in rats?
A2: Based on published literature, this compound has been successfully administered to rats via the following routes:
-
Oral (p.o.): As an orally active compound, it can be administered via gavage.[2]
-
Intravenous (i.v.): For direct systemic administration and rapid onset of action.
-
Intraperitoneal (i.p.): A common route for systemic delivery in rodents.
-
Subcutaneous (s.c.): For slower, more sustained absorption compared to i.v. or i.p.
Q3: What is a suitable vehicle for dissolving this compound for administration?
A3: For intraperitoneal (i.p.) and subcutaneous (s.c.) injections, sterile saline (0.9%) has been used as a vehicle. For compounds with low water solubility, a common formulation for in vivo injections is a mixture of DMSO, Tween 80, and saline. A suggested starting ratio is 10% DMSO, 5% Tween 80, and 85% saline.
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.
Troubleshooting Guide
Issue 1: Precipitation of this compound in solution during preparation or administration.
-
Possible Cause: The solubility of this compound in the chosen vehicle may be limited, or the solution may have been stored improperly.
-
Troubleshooting Steps:
-
Verify Solubility: If preparing your own solution, ensure you have not exceeded the solubility limit. For aqueous solutions, the solubility of amine-containing compounds can often be improved by slightly acidifying the vehicle (e.g., with a small amount of HCl) to form a more soluble salt. However, the pH should be kept within a physiologically compatible range (typically pH 4.5-8.0 for injections).
-
Use a Co-solvent System: For compounds with low aqueous solubility, consider using a vehicle system such as the one mentioned above (DMSO:Tween 80:Saline). Prepare a stock solution in DMSO first, then add Tween 80, and finally, slowly add the saline while vortexing to prevent precipitation.
-
Gentle Warming and Sonication: Gentle warming (to no more than 37°C) and sonication can help to dissolve the compound. However, be cautious as excessive heat may degrade the compound.
-
Fresh Preparation: Prepare the solution fresh on the day of the experiment to minimize the risk of precipitation over time.
-
Issue 2: Inconsistent or unexpected behavioral effects in rats after administration.
-
Possible Cause: This could be due to a variety of factors including incorrect dosage, improper administration technique, or the intrinsic pharmacological effects of the compound.
-
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check all calculations for dose, concentration, and injection volume. Ensure that the correct salt form of the compound was accounted for in the calculations.
-
Refine Administration Technique: For i.v. injections, ensure the needle is correctly placed in the vein to avoid extravasation. For i.p. injections, aim for the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder. For oral gavage, use a proper gavage needle and ensure it is inserted into the esophagus and not the trachea.
-
Consider Pharmacological Profile: As a dopamine D3 agonist, this compound can induce specific behavioral changes. For example, other D3 agonists have been reported to disrupt social behavior in rats.[3] At higher doses, D2 receptor activation by some dopamine agonists can lead to an inhibition of certain behaviors, resulting in a U-shaped dose-response curve.[4]
-
Acclimatize Animals: Ensure that animals are properly acclimatized to the experimental conditions and handling to minimize stress-induced behavioral changes.
-
Issue 3: Signs of irritation or adverse reactions at the injection site.
-
Possible Cause: The vehicle, pH of the solution, or the compound itself may be causing local irritation.
-
Troubleshooting Steps:
-
Optimize Vehicle: If using a high concentration of DMSO, it can be an irritant. Try to minimize the percentage of DMSO in the final formulation as much as possible while maintaining solubility.
-
Check pH: Ensure the pH of the final solution is within a physiologically acceptable range.
-
Rotate Injection Sites: For repeated injections, rotate the injection sites to minimize local irritation.
-
Dilute the Compound: If possible, decrease the concentration of the drug and increase the injection volume (within acceptable limits for the administration route) to reduce the concentration of the irritant at a single point.
-
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 28% | Oral (p.o.) | Attkins et al., 2010 |
| Clearance | 44.8 - 58.2 mL/min/kg | Intravenous (i.v.) | Attkins et al., 2010 |
Qualitative Summary of Dose-Response Effects of this compound in Rat Behavioral Studies
| Dose Range | Behavioral Outcome in Self-Administration Paradigm |
| Low to High | Maintained saline-like rates of responding under both fixed ratio (FR5) and progressive ratio (PR) schedules of reinforcement. |
| Up to 32.0 mg/kg | Produced only a mild inhibition of locomotor activity. |
Experimental Protocols
Preparation of this compound for Injection (i.p. or s.c.)
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Syringes and needles
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number of animals to be dosed.
-
Weigh the this compound powder accurately and place it in a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the this compound is completely dissolved. If solubility is an issue, refer to the troubleshooting guide above.
-
Draw the solution into a sterile syringe for administration.
-
Intraperitoneal (i.p.) Injection in Rats
-
Restraint: Gently restrain the rat, exposing the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, then slowly inject the solution.
Oral Gavage in Rats
-
Vehicle Preparation: While sterile saline can be used, for compounds that are not freely water-soluble, a suspension in a vehicle like 0.5% methylcellulose or a solution in polyethylene glycol (PEG) may be necessary. The specific vehicle for oral administration of this compound in published studies is not detailed, so vehicle scouting may be required.
-
Restraint: Hold the rat firmly to prevent movement.
-
Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, over the tongue, and down the esophagus into the stomach.
-
Administration: Once the needle is correctly positioned, slowly administer the solution.
Visualizations
Signaling Pathway of Dopamine D3 Receptor Agonism
Caption: Dopamine D3 receptor signaling cascade initiated by this compound.
Experimental Workflow for Assessing this compound Effects
Caption: General workflow for in vivo studies of this compound in rats.
Troubleshooting Logic for Administration Issues
References
- 1. Lack of Abuse Potential in a Highly Selective Dopamine D3 Agonist, PF-592,379, in Drug Self-Administration and Drug Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PF-592,379 - Wikipedia [en.wikipedia.org]
- 3. Dopamine D3 agonists disrupt social behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine agonist-induced yawning in rats: a dopamine D3 receptor-mediated behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in animal response to PF-592379
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PF-592379 in animal experiments. The information is presented in a question-and-answer format to directly address potential issues and variability in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the dopamine D3 receptor.[1][2] It was developed by Pfizer and has been investigated for its potential therapeutic effects. Its high selectivity for the D3 receptor over other dopamine receptor subtypes makes it a valuable tool for studying the specific roles of this receptor in various physiological and pathological processes.
Q2: What are the known species differences in the pharmacokinetics of this compound?
A2: Significant species differences in the clearance and metabolism of this compound have been observed. In rats, the clearance is moderate to high (44.8 and 58.2 ml/min/kg), while in dogs, the clearance is lower (6.3 and 8.5 ml/min/kg).[1] The oral bioavailability also differs, being approximately 28% in rats and ranging from 61% to 87% in dogs.[1] In humans, this compound is a low-clearance compound.[1] These differences are important considerations when designing and interpreting preclinical studies.
Q3: What are the main metabolic pathways for this compound?
A3: The metabolism of this compound is species-dependent. In rats, metabolism involves a combination of cytochrome P450 (CYP450) enzymes and N-glucuronidation. In dogs and humans, N-glucuronidation is the primary metabolic route. The major metabolites are formed through these pathways and are then excreted.
Q4: Can repeated administration of this compound lead to tolerance?
A4: While specific studies on tolerance to this compound are not detailed in the provided results, it is a known phenomenon for some dopamine D3 receptor agonists. Repeated stimulation of the D3 receptor can lead to a progressive loss of the agonist-induced signaling response. This agonist-dependent tolerance can manifest at both the cellular and behavioral levels. Researchers should consider this possibility in the design of chronic dosing studies.
Troubleshooting Guide
Issue 1: High variability in behavioral responses between individual animals.
-
Potential Cause 1: Genetic variation in dopamine D3 receptor expression.
-
Troubleshooting Step: Individual differences in the expression levels of the D3 receptor and its splice variants can significantly influence locomotor responses to novelty and psychostimulants. If feasible, quantify D3 receptor mRNA or protein levels in relevant brain regions (e.g., nucleus accumbens) to correlate with behavioral data.
-
-
Potential Cause 2: Biphasic dose-response.
-
Troubleshooting Step: Some dopamine D3 agonists exhibit a biphasic dose-response, where low doses can have inhibitory effects on locomotion, while high doses have stimulatory effects. Conduct a thorough dose-response study to identify the optimal dose for the desired effect and to avoid misinterpretation of results at the transition zone of the dose-response curve.
-
-
Potential Cause 3: Sex differences.
-
Troubleshooting Step: Hormonal fluctuations and inherent sex differences can influence the dopaminergic system and drug responses. Ensure that both male and female animals are included in the experimental design and that data are analyzed separately to identify any sex-specific effects.
-
Issue 2: Inconsistent results in oral administration studies.
-
Potential Cause 1: Low and variable oral bioavailability.
-
Troubleshooting Step: this compound has a relatively low oral bioavailability in rats (28%). This can lead to significant inter-individual differences in plasma concentrations. For critical experiments requiring consistent exposure, consider intravenous (IV) or subcutaneous (SC) administration. If oral administration is necessary, ensure consistent dosing procedures (e.g., gavage volume, fasting state) and consider measuring plasma drug concentrations to account for pharmacokinetic variability.
-
-
Potential Cause 2: First-pass metabolism.
-
Troubleshooting Step: The involvement of CYP450 enzymes in the metabolism of this compound in rats suggests a potential for significant first-pass metabolism in the liver. This can be a source of variability. Be aware of potential drug-drug interactions if co-administering other compounds that are also metabolized by CYP450 enzymes.
-
Issue 3: Lack of a clear behavioral effect.
-
Potential Cause 1: Inappropriate dose selection.
-
Troubleshooting Step: Refer to the dose-response data from published studies and conduct a pilot study to determine the effective dose range for your specific animal strain and behavioral paradigm. The biphasic nature of some D3 agonists means that "no effect" could be observed at doses that are either too low or at the transition point of the dose-response curve.
-
-
Potential Cause 2: Suboptimal timing of behavioral testing.
-
Troubleshooting Step: The pharmacokinetic profile of this compound, including its time to maximum concentration (Tmax) and half-life, will dictate the optimal window for behavioral testing. In rats, the elimination half-life after intravenous administration is approximately 1.5-1.6 hours. Behavioral assessments should be timed to coincide with peak plasma and brain concentrations of the drug.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Parameter | Rat | Dog | Human (predicted) |
| Clearance (ml/min/kg) | 44.8 - 58.2 | 6.3 - 8.5 | 4.2 - 11.3 |
| Oral Bioavailability (%) | 28 | 61 - 87 | >60 |
| Elimination Half-life (h) | 1.5 - 1.6 (IV) | 7.6 - 12.6 (IV) | N/A |
| Volume of Distribution (L/kg) | 4.7 - 5.3 (IV) | 5.0 - 6.2 (IV) | N/A |
Table 2: In Vitro Functional Activity of this compound
| Receptor | EC50 (nM) | Functional Selectivity (vs D3) |
| Dopamine D3 | 2.1 | - |
| Dopamine D2 | >1000 | >470-fold |
| Dopamine D4 | 378 | 180-fold |
Experimental Protocols
1. Locomotor Activity Assessment
-
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.
-
Apparatus: Automated activity monitoring chambers equipped with infrared beams.
-
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes before the experiment. Habituate each animal to the activity chamber for 30-60 minutes on one or two days prior to the test day.
-
Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage). A thorough dose-response study is recommended (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Testing: Immediately after administration, place the animal in the activity chamber. Record locomotor activity (e.g., distance traveled, beam breaks) in 5-minute bins for a total of 60-120 minutes.
-
Data Analysis: Analyze the data in time blocks (e.g., 0-30 min, 30-60 min) and as a total over the entire session. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To assess sensorimotor gating, a process often disrupted in psychiatric disorders and modulated by the dopamine system.
-
Apparatus: Startle response chambers (e.g., SR-LAB).
-
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 60 minutes. Place each animal in the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
Administration: Administer this compound or vehicle.
-
Testing Session: The session consists of a pseudo-random presentation of different trial types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) to elicit a startle response.
-
Prepulse-pulse trials: The startling pulse is preceded by a weaker, non-startling prepulse (e.g., 75, 80, or 85 dB for 20 ms) with a specific inter-stimulus interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse-pulse trials) / (startle response on pulse-alone trials)) x 100]. Analyze the data using ANOVA with drug dose and prepulse intensity as factors.
-
Visualizations
Caption: this compound acts as an agonist at both presynaptic and postsynaptic D3 receptors.
Caption: A generalized workflow for in vivo experiments with this compound.
Caption: A logical diagram for troubleshooting common issues with this compound experiments.
References
Validation & Comparative
A Comparative Guide to PF-592379 and 7-OH-DPAT as D3 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent dopamine D3 receptor agonists: PF-592379 and 7-OH-DPAT. The information presented is supported by experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, is a key target for therapeutic intervention in a range of neuropsychiatric disorders, including substance abuse, Parkinson's disease, and schizophrenia. Both this compound and R-(+)-7-hydroxy-2-(N,N-di-n-propylamino)tetralin (7-OH-DPAT) are valuable tools for investigating the physiological and pathological roles of the D3 receptor. This guide will compare their binding profiles, functional activities, and selectivity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and 7-OH-DPAT, providing a direct comparison of their in vitro properties.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | D3 Receptor | D2 Receptor | D4 Receptor | D3 vs D2 Selectivity | D3 vs D4 Selectivity |
| This compound | 215 nM[1] | ≥10,000 nM[1] | 4165 nM[1] | >46-fold[1] | ~19-fold[1] |
| 7-OH-DPAT | 0.57 nM | >114 nM | Not Reported | >200-fold | Not Reported |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity at the D3 Receptor
| Compound | Parameter | Value |
| This compound | EC50 | 21 nM |
| Emax | 95% (full agonist) | |
| 7-OH-DPAT | EC50 | Not explicitly found in provided search results |
| Emax | Partial agonist |
Note: EC50 represents the concentration of an agonist that gives half of the maximal response. Emax indicates the maximum response that can be produced by the agonist.
In Vitro and In Vivo Comparison
This compound, developed by Pfizer, is a potent and selective D3 receptor agonist. It demonstrates high functional selectivity for the D3 receptor over the D2 and D4 receptors. In vitro studies have shown that this compound acts as a full agonist at the D3 receptor. Notably, in vivo studies in rats suggest that this compound has a low abuse potential, a significant advantage for a D3 agonist.
7-OH-DPAT is a well-established D3-preferring agonist. The R-(+)-enantiomer of 7-OH-DPAT exhibits a significantly higher binding affinity for the human D3 receptor compared to the D2 receptor. Functionally, it behaves as a partial agonist at the D3 receptor. In vivo studies have shown that 7-OH-DPAT can induce yawning and decrease dopamine release in rats. However, unlike this compound, some studies suggest that less selective D3 agonists may have a moderate abuse potential.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard practices in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human D3, D2, or D4 receptors).
-
Radioligand (e.g., [³H]-Spiperone or a specific D3 radioligand).
-
Test compounds (this compound or 7-OH-DPAT) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a separate set of tubes is prepared with the radioligand and a high concentration of a non-labeled competitor.
-
The incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding, providing information on the potency (EC50) and efficacy (Emax) of the agonist.
Materials:
-
Cell membranes expressing the D3 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compounds (this compound or 7-OH-DPAT) at various concentrations.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads or filtration apparatus.
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
The incubation is carried out at 30°C for a specific time (e.g., 60 minutes).
-
The amount of [³⁵S]GTPγS bound to the G proteins is measured. This can be done either by capturing the membranes on SPA beads and measuring the signal with a scintillation counter or by filtration to separate bound and free [³⁵S]GTPγS.
-
The data is plotted as the amount of [³⁵S]GTPγS bound versus the log of the agonist concentration to determine the EC50 and Emax values.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled receptors like the D3 receptor.
Materials:
-
Intact cells expressing the D3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound or 7-OH-DPAT) at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell lysis buffer.
Procedure:
-
Cells are pre-treated with the test compound at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.
-
After a defined incubation period, the cells are lysed.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay format provided by the detection kit.
-
The data is analyzed to determine the inhibitory effect of the agonist on forskolin-stimulated cAMP production, from which the IC50 (functionally equivalent to EC50 in this inhibitory assay) can be calculated.
Visualizations
Dopamine D3 Receptor Signaling Pathway
Caption: Dopamine D3 receptor signaling pathway upon agonist binding.
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Experimental Workflow: GTPγS Binding Assay
Caption: General workflow for a GTPγS binding assay.
References
A Comparative Analysis of the Reinforcing Effects of PF-592379 and Cocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reinforcing properties of the highly selective dopamine D3 receptor agonist PF-592379 and the widely studied psychostimulant cocaine. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental procedures.
Quantitative Comparison of Reinforcing Effects
The reinforcing potential of a compound is a critical factor in assessing its abuse liability. Preclinical models, such as drug self-administration and drug discrimination assays, are pivotal in this evaluation. The data presented below, primarily from studies in Sprague-Dawley rats, starkly contrasts the reinforcing efficacy of cocaine with that of this compound.
Drug Self-Administration Studies
Self-administration paradigms are the gold standard for assessing the reinforcing properties of drugs. In these experiments, animals learn to perform a specific action (e.g., pressing a lever) to receive a drug infusion. The rate and pattern of responding are indicative of the drug's reinforcing strength.
Table 1: Comparison of Self-Administration Behavior for Cocaine and this compound
| Parameter | Cocaine | This compound | Key Findings |
| Acquisition of Self-Administration | Rats readily acquired high rates of responding. | Experimentally naive rats failed to acquire self-administration.[1][2][3] | Cocaine demonstrates a high potential for initiating drug-seeking behavior, whereas this compound does not. |
| Fixed-Ratio (FR) Responding | Maintained dose-dependent and high levels of responding under FR1 and FR5 schedules.[1][2] | Maintained saline-like low rates of responding when substituted for cocaine under an FR5 schedule. | Cocaine acts as a potent reinforcer, sustaining significant effort to obtain it. This compound lacks this reinforcing effect. |
| Progressive-Ratio (PR) Responding | Maintained significant, dose-dependent levels of responding, indicating high motivation. | Failed to maintain responding above saline levels, indicating a lack of motivation to self-administer. | The motivation to obtain cocaine is strong, while there is minimal to no motivation to work for this compound infusions. |
Drug Discrimination Studies
Drug discrimination assays assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug (e.g., cocaine) and respond on a designated lever to receive a reward. The ability of a novel compound to substitute for the training drug indicates similar subjective effects.
Table 2: Comparison of Subjective Effects in Cocaine-Trained Rats
| Compound | Outcome | Interpretation |
| Cocaine | Full substitution for the training dose. | Produces distinct and recognizable subjective effects. |
| This compound | Produced saline-like effects over a wide range of doses. | Lacks the cocaine-like subjective effects that are critical for its abuse potential. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study by Collins et al., 2012.
Drug Self-Administration
-
Subjects: Male Sprague-Dawley rats were used.
-
Apparatus: Standard operant conditioning chambers equipped with two response levers, a stimulus light, and an infusion pump connected to a swivel to allow for drug delivery through a surgically implanted intravenous catheter.
-
Acquisition Phase: Naive rats were placed in the chambers for daily 2-hour sessions. Responses on the active lever resulted in an intravenous infusion of either cocaine (0.32 mg/kg/infusion), this compound (0.32 mg/kg/infusion), or saline. The infusion was paired with a visual cue (stimulus light). An 18-session acquisition period was conducted.
-
Fixed-Ratio (FR) Substitution: Rats were first trained to self-administer cocaine on an FR5 schedule (five lever presses for one infusion). Once stable responding was achieved, saline was substituted to extinguish the behavior. Subsequently, different doses of cocaine or this compound were substituted to assess their ability to reinstate and maintain responding.
-
Progressive-Ratio (PR) Schedule: Following FR testing, the reinforcing efficacy was further assessed under a PR schedule. In this paradigm, the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed, serves as a measure of the motivation to obtain the drug.
Drug Discrimination
-
Subjects: Male Sprague-Dawley rats were trained to discriminate cocaine (10 mg/kg, intraperitoneal) from saline.
-
Apparatus: Operant conditioning chambers with two response levers.
-
Training: Rats were administered either cocaine or saline and then placed in the chambers. They were rewarded with food for pressing the correct lever (one for cocaine, one for saline).
-
Testing: Once the rats learned to reliably discriminate between cocaine and saline, test sessions were conducted with various doses of this compound to determine if it would substitute for the cocaine cue (i.e., if the rats would press the cocaine-appropriate lever).
Signaling Pathways and Mechanisms of Action
The divergent reinforcing effects of cocaine and this compound can be attributed to their distinct mechanisms of action at the synaptic level, particularly within the brain's reward circuitry.
Cocaine's Mechanism of Reinforcement
Cocaine is a non-selective monoamine reuptake inhibitor. Its primary reinforcing effect is mediated by blocking the dopamine transporter (DAT) in the nucleus accumbens, a key region of the brain's reward system. This blockade leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling and producing feelings of euphoria and reward.
References
- 1. Lack of abuse potential in a highly selective dopamine D3 agonist, PF-592,379, in drug self-administration and drug discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of Abuse Potential in a Highly Selective Dopamine D3 Agonist, PF-592,379, in Drug Self-Administration and Drug Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to PF-592379: A Selective Dopamine D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of PF-592379 as a selective tool for studying the dopamine D3 receptor (D3R). Through a detailed comparison with other commonly used D3R-preferring agonists, this document highlights the superior selectivity of this compound and offers supporting experimental data and protocols to aid in its effective utilization in research and drug development.
Introduction to this compound
This compound is a potent and highly selective agonist for the dopamine D3 receptor.[1] Developed by Pfizer, it was initially investigated for the treatment of female sexual dysfunction and male erectile dysfunction.[1] Although its clinical development was discontinued, this compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the D3 receptor, largely due to its remarkable selectivity over the closely related D2 receptor subtype. This high selectivity minimizes off-target effects that can confound experimental results when using less selective compounds.
Comparative Analysis of D3 Receptor Agonists
To objectively assess the utility of this compound, its pharmacological profile is compared against several other dopamine receptor agonists with varying degrees of D3 receptor selectivity. These include 7-OH-DPAT, pramipexole, ropinirole, and PD-128,907. The following tables summarize their binding affinities (Ki) and functional potencies (EC50) at human D2 and D3 receptors.
Table 1: Binding Affinity (Ki, nM) at Human Dopamine D2 and D3 Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio | Reference(s) |
| PF-592,379 | >10,000 | ~21 | >476 | [2] |
| 7-OH-DPAT | 125 | 0.57 | 219 | [2] |
| Pramipexole | 3.9 | 0.5 | 7.8 | [3] |
| Ropinirole | 29 | 1.45 | 20 | |
| PD-128,907 | 1183 | 1 | 1183 |
Note: Ki values can vary between studies based on experimental conditions such as radioligand and tissue preparation used.
Table 2: Functional Potency (EC50/pEC50) at Human Dopamine D2 and D3 Receptors
| Compound | D2 EC50 (nM) / pEC50 | D3 EC50 (nM) / pEC50 | D2/D3 Functional Selectivity | Reference(s) |
| PF-592,379 | >10,000 | 21 | >470 | |
| 7-OH-DPAT | - | - | - | |
| Pramipexole | 40 / 7.4 | 8 / 8.1 | 5 | |
| Ropinirole | 40 / 7.4 | 4 / 8.4 | 10 | |
| PD-128,907 | - | ~6.3-fold more potent at D3 | - |
Note: Functional assay results can vary depending on the specific assay (e.g., cAMP inhibition, β-arrestin recruitment) and cell system used.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of a test compound for dopamine D2 and D3 receptors expressed in recombinant cell lines.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor subtype.
-
Radioligand: [³H]Spiperone or [³H]Raclopride for D2 receptors; [³H]7-OH-DPAT or a similarly selective radioligand for D3 receptors.
-
Test Compound: this compound or other comparators.
-
Non-specific Agent: A high concentration of an unlabeled ligand such as 10 µM haloperidol or butaclamol to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membrane suspension.
-
Non-specific Binding: Non-specific agent, radioligand, and cell membrane suspension.
-
Competition Binding: Serial dilutions of the test compound, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a method to assess the functional activity of D3 receptor agonists by measuring the inhibition of adenylyl cyclase.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human dopamine D3 receptor.
-
Test Compound: this compound or other agonists.
-
Forskolin: To stimulate adenylyl cyclase.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Assay:
-
Aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for a short period.
-
Add the test compounds to the respective wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This protocol details a method to measure the recruitment of β-arrestin to the D3 receptor upon agonist stimulation, a key signaling pathway for many GPCRs.
Materials:
-
Cells: U2OS or HEK293 cells engineered to co-express the human dopamine D3 receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment like in the PathHunter assay).
-
Test Compound: this compound or other agonists.
-
Assay Reagents: Substrate for the reporter enzyme as per the assay kit instructions.
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and culture overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.
-
Measurement: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the log concentration of the agonist and fit the data to a dose-response curve to determine the EC50 value.
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate the radioligand binding assay workflow and the primary signaling pathways of the D3 receptor.
References
A Comparative Analysis of PF-592379 and Other Dopamine D3 Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparative analysis of the potent and selective dopamine D3 receptor agonist, PF-592379, against other well-established D3 agonists. This document provides a comprehensive overview of their pharmacological profiles, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to Dopamine D3 Receptor Agonists
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain. Its involvement in modulating locomotion, cognition, and reward pathways has made it a significant target for the treatment of various neuropsychiatric disorders, including Parkinson's disease, restless legs syndrome, and substance abuse. This guide focuses on this compound, a novel D3 agonist, and compares its in vitro pharmacological properties with those of other notable D3 agonists: Pramipexole, Ropinirole, Rotigotine, 7-OH-DPAT, and PD-128,907.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and comparator compounds at various dopamine receptor subtypes. The data has been compiled from multiple sources to provide a comprehensive overview.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 | D3 vs D2 Selectivity |
| This compound | >10,000[1] | >10,000[1] | 215[1] | 4165[1] | >10,000[1] | >46-fold |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 | ~8-fold |
| Ropinirole | >10,000 | 29 | 3.5 | 150 | >10,000 | ~8-fold |
| Rotigotine | 83 | 13.5 | 0.71 | 3.9 - 15 | 5.4 | ~19-fold |
| (+)-7-OH-DPAT | - | >114 | 0.57 | - | - | >200-fold |
| (+)-PD-128,907 | - | 1183 | 1 | 7000 | - | ~1183-fold |
Data presented as Ki (nM). Higher values indicate lower binding affinity. Selectivity is calculated as Ki(D2)/Ki(D3).
Table 2: Dopamine Receptor Functional Potency (EC50, nM)
| Compound | D2 | D3 | D4 |
| This compound | >10,000 | 21 | 3780 |
| Pramipexole | 19 | 9 | - |
| Ropinirole | 39.8 | 3.98 | 158.5 |
| Rotigotine | - | - | - |
| (+)-7-OH-DPAT | - | - | - |
| (+)-PD-128,907 | - | 0.64 | - |
Data presented as EC50 (nM). Lower values indicate higher potency. A lack of data is indicated by "-".
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological profiles of the compared D3 agonists.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for dopamine receptor subtypes.
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5).
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at a pH of 7.4.
-
Competition Binding: A fixed concentration of a specific radioligand (e.g., [3H]Spiperone for D2, D3, and D4 receptors; [3H]SCH23390 for D1 and D5 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assays
Cyclic AMP (cAMP) assays are used to determine the functional activity of a compound at G protein-coupled receptors that modulate the production of this second messenger. D2-like receptors, including D3, are typically Gi/o-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at dopamine D3 receptors.
General Protocol:
-
Cell Culture: CHO or HEK293 cells stably expressing the human dopamine D3 receptor are cultured in appropriate media.
-
Assay Setup: Cells are seeded in 96- or 384-well plates and grown to a suitable confluency.
-
Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, cells are typically stimulated with a fixed concentration of forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.
-
Compound Treatment: Cells are then treated with increasing concentrations of the test compound.
-
Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined by non-linear regression analysis of the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway for D3 receptor agonists and a typical experimental workflow for their characterization.
Figure 1: Dopamine D3 Receptor Signaling Pathway.
References
A Comparative Analysis of PF-592379's Selectivity Profile Against Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the novel dopamine agonist PF-592379 with other established dopamine agonists, including Bromocriptine, Ropinirole, Pramipexole, and Apomorphine. The information presented herein is intended to assist researchers in understanding the nuanced pharmacological differences between these compounds, supported by experimental data and detailed methodologies.
Introduction to Dopamine Receptor Selectivity
Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies, are critical targets for therapeutic intervention in a range of neurological and psychiatric disorders. The clinical efficacy and side-effect profile of dopamine agonists are largely determined by their binding affinity and functional activity at these receptor subtypes. High receptor selectivity can offer a significant therapeutic advantage by minimizing off-target effects. This compound is a potent and selective agonist for the dopamine D3 receptor, a target of considerable interest for conditions such as substance abuse and Parkinson's disease.[1]
Comparative Selectivity Profile: A Data-Driven Overview
The selectivity of a dopamine agonist is quantified by comparing its binding affinity (Ki) and functional activity (EC50 or IC50) across the different dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity. The following tables summarize the available data for this compound and other commonly used dopamine agonists. It is important to note that absolute values can vary between studies due to different experimental conditions, such as the radioligand used, the tissue or cell line, and the specific assay protocol.
Table 1: Comparative Binding Affinities (Ki, nM) of Dopamine Agonists
| Compound | D1 | D2 | D3 | D4 | D5 | D2/D3 Selectivity Ratio | Reference |
| This compound | >10,000 | >10,000 | ~1 | ~19 | >10,000 | >10,000 | [2] |
| Bromocriptine | 1890 | 2.1 | 11.4 | - | - | 5.4 | [3] |
| Ropinirole | No affinity | 29 | 1.4 | 45 | No affinity | 20.7 | [4][5] |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 | 7.8 | |
| Apomorphine | 44 | 17 | 357 | - | - | 21 |
Data presented as approximate values or ranges compiled from multiple sources. The D2/D3 selectivity ratio is calculated as Ki(D2)/Ki(D3).
Table 2: Comparative Functional Activities (EC50/pEC50) of Dopamine Agonists
| Compound | D1 (Gs activation) | D2 (Gi/o inhibition) | D3 (Gi/o inhibition) | D4 (Gi/o inhibition) | Reference |
| This compound | No activity | No activity | Full agonist | Full agonist | |
| Bromocriptine | Antagonist | Agonist | Agonist | Agonist | |
| Ropinirole | No activity | pEC50: 7.4 (Full agonist) | pEC50: 8.4 (Full agonist) | pEC50: 6.8 (Full agonist) | |
| Pramipexole | - | Agonist | Agonist | Agonist | |
| Apomorphine | Agonist | EC50: 35.1 nM | - | - |
pEC50 = -log(EC50). A higher pEC50 value indicates greater potency. Functional activity is often characterized as full agonist, partial agonist, or antagonist.
Key Observation: The data clearly demonstrates the exceptional selectivity of this compound for the D3 receptor, with significantly lower affinity and functional activity at other dopamine receptor subtypes. In contrast, other dopamine agonists exhibit a broader spectrum of activity across the D2-like receptors and, in the case of apomorphine, also at D1-like receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the selectivity profiles of dopamine agonists.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand for a receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific dopamine receptor subtype.
Materials:
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.
-
Radioligand: A high-affinity ligand labeled with a radioisotope (e.g., [³H]Spiperone for D2/D3/D4, [³H]SCH23390 for D1/D5).
-
Test Compound: The unlabeled dopamine agonist being evaluated.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Fluid and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and cell membranes in assay buffer.
-
Non-specific Binding: Radioligand, non-specific agent, and cell membranes in assay buffer.
-
Competition: Radioligand, serially diluted test compound, and cell membranes in assay buffer.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Measurement
Functional assays measure the downstream signaling effects of receptor activation to determine if a compound is an agonist, antagonist, or partial agonist.
Objective: To determine the functional potency (EC50 or IC50) and efficacy of a test compound at D1-like (Gs-coupled) or D2-like (Gi/o-coupled) dopamine receptors.
Principle:
-
D1-like (Gs): Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
D2-like (Gi/o): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the dopamine receptor of interest.
-
Test Compound: The dopamine agonist being evaluated.
-
Forskolin (for Gi/o assays): An activator of adenylyl cyclase used to induce a measurable baseline of cAMP.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, ELISA-based).
-
Cell Culture Medium and Buffers.
Procedure for Gs-Coupled Receptor (e.g., D1):
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Compound Addition: Replace the medium with assay buffer containing various concentrations of the test compound.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax).
Procedure for Gi/o-Coupled Receptor (e.g., D2, D3):
-
Cell Plating: Plate the cells as described above.
-
Compound and Forskolin Addition: Replace the medium with assay buffer containing a fixed concentration of forsklin and varying concentrations of the test compound.
-
Incubation: Incubate at 37°C for a specified time.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration.
-
Data Analysis: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dopamine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: Logic of Receptor Selectivity.
Conclusion
The selectivity profile of this compound, characterized by its potent and highly selective agonist activity at the dopamine D3 receptor, distinguishes it from other clinically used dopamine agonists. This high degree of selectivity suggests a potential for a more targeted therapeutic effect with a reduced likelihood of side effects mediated by other dopamine receptor subtypes. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of dopamine pharmacology and drug development, facilitating a deeper understanding of the pharmacological nuances of these important therapeutic agents.
References
- 1. The Pharmacological Properties and Therapeutic Use of Apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Low Abuse Potential of PF-592379: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical abuse potential of PF-592379, a highly selective dopamine D3 receptor agonist, with the less selective D3 agonist 7-OH-DPAT and the psychostimulant cocaine. The data presented is primarily drawn from a pivotal study by Collins et al. (2012) in Behavioural Pharmacology, which systematically evaluated these compounds in validated models of drug abuse.
Executive Summary
Pre-clinical studies in rats demonstrate that this compound has a significantly lower abuse potential compared to the less selective dopamine D3 agonist 7-OH-DPAT and the highly addictive substance, cocaine. In self-administration studies, this compound did not maintain responding above saline levels, indicating a lack of reinforcing effects. Furthermore, in drug discrimination assays, this compound did not substitute for the subjective effects of cocaine. In contrast, 7-OH-DPAT showed modest reinforcing properties and partially substituted for cocaine, suggesting a moderate abuse liability. These findings highlight the potential of high D3 receptor selectivity in designing novel therapeutics with a reduced risk of abuse.
Data Presentation
The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a clear comparison of this compound with 7-OH-DPAT and cocaine.
Table 1: In Vitro Receptor Binding Affinities and Functional Potencies
| Compound | D3 Ki (nM) | D2 Ki (nM) | D3 EC50 (nM) | D2 EC50 (nM) | D3/D2 Selectivity (Ki) |
| This compound | 0.98 | >10,000 | 1.8 | >10,000 | >10,204 |
| 7-OH-DPAT | 1.0 | 18.1 | 0.2 | 11.4 | 18.1 |
Data from Collins et al. (2012)
Table 2: Summary of In Vivo Abuse Potential Studies in Rats
| Assay | This compound | 7-OH-DPAT | Cocaine |
| Self-Administration | |||
| Acquisition of Responding | Did not acquire self-administration | Did not acquire self-administration | Readily acquired self-administration |
| Maintenance of Responding (Fixed Ratio 5) | Saline-like responding | Modest responding | Dose-dependent responding |
| Maintenance of Responding (Progressive Ratio) | Saline-like responding | Did not maintain significant responding | Maintained responding |
| Drug Discrimination | |||
| Substitution for Cocaine (5.6 mg/kg) | Saline-like effects | Partial substitution | Full substitution |
Data from Collins et al. (2012)
Experimental Protocols
A detailed description of the methodologies employed in the key studies is provided below to allow for critical evaluation and replication.
In Vitro Assays
Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound and 7-OH-DPAT for dopamine D2 and D3 receptors.
-
Method:
-
Membranes were prepared from cells stably expressing human D2 or D3 receptors.
-
Radioligand binding assays were performed using [³H]spiperone for D2 and [³H]-(+)-PHNO for D3 receptors.
-
Increasing concentrations of the test compounds (this compound or 7-OH-DPAT) were incubated with the membranes and the radioligand.
-
Non-specific binding was determined in the presence of a high concentration of an appropriate antagonist.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Functional Assays:
-
Objective: To determine the functional potency (EC50) of this compound and 7-OH-DPAT at D2 and D3 receptors.
-
Method:
-
GTPγS binding assays were performed using membranes from cells expressing human D2 or D3 receptors.
-
Increasing concentrations of the agonist (this compound or 7-OH-DPAT) were incubated with the membranes in the presence of [³⁵S]GTPγS.
-
Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to G-proteins.
-
The amount of bound [³⁵S]GTPγS was measured by scintillation counting.
-
EC50 values, the concentration of agonist that produces 50% of the maximal response, were determined from the concentration-response curves.
-
In Vivo Assays in Rats
Drug Self-Administration:
-
Objective: To assess the reinforcing effects of the compounds, a key indicator of abuse potential.
-
Method:
-
Surgery: Male Wistar rats were surgically implanted with intravenous catheters in the jugular vein.
-
Apparatus: Rats were tested in operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Acquisition Phase: Naïve rats were placed in the chambers for daily sessions where a press on the active lever resulted in an intravenous infusion of either cocaine (0.32 mg/kg/infusion), 7-OH-DPAT (0.032 mg/kg/infusion), or this compound (0.032 mg/kg/infusion). The inactive lever had no programmed consequences.
-
Maintenance Phase (Fixed Ratio): Rats trained to self-administer cocaine were tested with different doses of cocaine, 7-OH-DPAT, or this compound on a fixed-ratio 5 (FR5) schedule of reinforcement, where five lever presses were required for each infusion.
-
Maintenance Phase (Progressive Ratio): The reinforcing efficacy was further assessed using a progressive-ratio (PR) schedule, where the number of lever presses required for each subsequent infusion increased progressively. The breakpoint (the last ratio completed) served as a measure of the reinforcing strength of the drug.
-
Drug Discrimination:
-
Objective: To determine if the subjective effects of this compound and 7-OH-DPAT are similar to those of cocaine.
-
Method:
-
Training: Rats were trained to discriminate between an intraperitoneal injection of cocaine (5.6 mg/kg) and saline. In daily sessions, pressing one lever (the "drug" lever) was reinforced with food pellets after a cocaine injection, while pressing the other lever (the "saline" lever) was reinforced after a saline injection.
-
Testing: Once the rats reliably pressed the correct lever based on the injection they received, test sessions were conducted.
-
During test sessions, rats were administered various doses of this compound, 7-OH-DPAT, or cocaine, and the percentage of responses on the cocaine-appropriate lever was measured. Full substitution occurs when a test drug produces a high percentage of responding on the cocaine-appropriate lever, indicating similar subjective effects.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Dopamine D3 receptor signaling pathway activated by this compound.
Caption: Workflow for the drug self-administration experiment in rats.
Caption: Workflow for the drug discrimination experiment in rats.
Unveiling the Selectivity of PF-592379: A Comparative Guide to its Dopamine Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of PF-592379, a potent and selective dopamine D3 receptor agonist. By objectively comparing its binding affinities and functional activities across all five dopamine receptor subtypes (D1, D2, D3, D4, and D5), this document serves as a critical resource for researchers investigating dopaminergic signaling and for professionals engaged in the development of selective therapeutic agents. The information presented herein is supported by experimental data from in vitro pharmacological studies.
Comparative Analysis of Binding Affinities
The selectivity of this compound is most evident in its binding affinity for the various dopamine receptor subtypes. The following table summarizes the inhibition constants (Ki) of this compound and the less selective D3-preferring agonist, 7-OH-DPAT, at recombinant human dopamine receptors.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound | ≥10,000 | ≥10,000 | 215 | 4165 | ≥10,000 |
| 7-OH-DPAT | 3085 | 148 | 15 | 485 | 2055 |
Data sourced from Collins et al., 2012.
As the data illustrates, this compound exhibits a high affinity for the D3 receptor, with a Ki value of 215 nM.[1] In stark contrast, its affinity for D1, D2, and D5 receptors is negligible, with Ki values exceeding 10,000 nM.[1] While it does show some affinity for the D4 receptor (Ki = 4165 nM), it is approximately 19-fold more selective for the D3 receptor.[1] This high degree of selectivity for the D3 receptor over all other dopamine receptor subtypes underscores its potential as a specific pharmacological tool.
Functional Activity Profile
Beyond binding affinity, the functional activity of this compound further highlights its selectivity. In functional assays, this compound acts as a full agonist at the human dopamine D3 receptor, with a potent EC50 value of 21 nM.[1] Crucially, it displays no functional agonist activity at the D2 receptor, demonstrating a functional selectivity of at least 470-fold for D3 over D2 receptors.[1] This is a significant advantage over less selective compounds like 7-OH-DPAT, which exhibits only a 2-fold functional selectivity for D3 over D2 receptors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in the primary literature.
Radioligand Binding Assays
Objective: To determine the binding affinities (Ki) of this compound and 7-OH-DPAT for the five human dopamine receptor subtypes.
Cell Lines and Membrane Preparation:
-
HEK293 or CHO cells recombinantly expressing the individual human dopamine receptor subtypes (D1, D2, D3, D4, or D5) were used.
-
Cell membranes were prepared by homogenization in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final membrane pellet was resuspended in assay buffer.
Radioligands and Reagents:
-
D1 and D5 Receptors: [³H]SCH23390
-
D2 Receptor: [³H]Spiperone or [³H]Raclopride
-
D3 Receptor: [³H]Spiperone
-
D4 Receptor: [³H]Spiperone
-
Non-specific binding determination: A high concentration of a non-labeled antagonist (e.g., haloperidol or butaclamol).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
Assay Procedure:
-
Cell membranes were incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound (this compound or 7-OH-DPAT).
-
The incubation was carried out in a 96-well plate format at room temperature for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
The reaction was terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters were washed with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves.
-
The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation)
Objective: To determine the functional potency (EC50) and efficacy of this compound at the human D3 receptor and its lack of activity at the D2 receptor.
Cell Lines:
-
CHO or HEK293 cells recombinantly expressing either the human D2 or D3 receptor.
Assay Principle:
-
D2 and D3 receptors are coupled to the inhibitory G-protein (Gi), which, when activated, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
To measure this inhibition, adenylyl cyclase is first stimulated with forskolin. The ability of an agonist to reduce this forskolin-stimulated cAMP accumulation is then quantified.
Assay Procedure:
-
Cells were plated in 96-well plates and allowed to adhere.
-
The cells were then treated with varying concentrations of the test compound (this compound).
-
Following a pre-incubation period, forskolin was added to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
The incubation was continued for a defined period (e.g., 15-30 minutes) at 37°C.
-
The reaction was stopped, and the cells were lysed.
-
The intracellular cAMP levels were determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
The concentration-response curves were generated, and the EC50 values were calculated using non-linear regression. Efficacy was determined by comparing the maximal response of the test compound to that of a standard full agonist.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: Dopamine Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
Unraveling the Potential of PF-592379 in Addiction: A Comparative Analysis of Preclinical Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dopamine D3 receptor agonist PF-592379 with alternative compounds in animal models of addiction. The following analysis, supported by experimental data, aims to elucidate the potential of this compound as a therapeutic agent.
The landscape of addiction pharmacotherapy is continually evolving, with a significant focus on targeting the brain's reward pathways. The dopamine D3 receptor has emerged as a promising target due to its preferential expression in limbic brain regions associated with motivation and reward. This compound, a highly selective D3 receptor full agonist, has been investigated for its potential to modulate addictive behaviors without the abuse liability often seen with less selective dopamine agonists. This guide compares the preclinical efficacy of this compound with the less selective D3 agonist 7-OH-DPAT, the widely abused psychostimulant cocaine, and other D2/D3 receptor agonists such as pramipexole and ropinirole.
Comparative Efficacy in Animal Models of Addiction
The abuse potential of a compound is a critical factor in its development as a therapeutic. Preclinical studies in rodent models of addiction are instrumental in assessing this liability. The primary paradigms used to evaluate the reinforcing effects of drugs, and thus their abuse potential, are drug self-administration and drug discrimination.
Drug Self-Administration Studies
Drug self-administration paradigms measure the motivation of an animal to work for a drug infusion. A high rate of self-administration is indicative of a drug's reinforcing properties and, by extension, its abuse potential.
This compound has demonstrated a starkly different profile compared to cocaine and the less selective D3 agonist 7-OH-DPAT in these models. In a key study, experimentally naive rats did not acquire self-administration of this compound, indicating it lacks intrinsic reinforcing effects.[1][2][3] In contrast, rats readily learned to self-administer cocaine. When substituted for cocaine in trained rats, this compound failed to maintain responding above saline levels across a range of doses, further suggesting a low abuse liability.[1][2]
The less selective D3 agonist, 7-OH-DPAT, showed an intermediate profile. While it did not support the acquisition of self-administration in naive rats, it did maintain modest levels of responding when substituted for cocaine, suggesting some abuse potential.
Data for other D2/D3 agonists like pramipexole and ropinirole in cocaine self-administration models is more complex. Some studies in rats suggest that pramipexole has little to no effect on cocaine self-administration. However, other research indicates that pramipexole can enhance the reinforcing effects of stimuli previously paired with cocaine, suggesting a potential role in craving and relapse. In rhesus monkeys with a history of cocaine self-administration, ropinirole was self-administered, indicating abuse potential in primates.
| Compound | Acquisition in Naive Rats | Substitution for Cocaine (FR5) | Progressive Ratio (PR) Responding |
| This compound | Not Acquired | Saline-like Responding | Not Maintained |
| 7-OH-DPAT | Not Acquired | Modest Responding | Not Maintained |
| Cocaine | Readily Acquired | Dose-dependent Responding | Maintained |
| Pramipexole | Limited Data | Little to no effect on cocaine self-administration in rats | Enhanced responding for cocaine-paired cues |
| Ropinirole | Limited Data | Self-administered by rhesus monkeys | Limited Data |
Table 1: Comparative Effects in Drug Self-Administration Paradigms
Drug Discrimination Studies
Drug discrimination paradigms assess the subjective effects of a drug. Animals are trained to recognize the internal state produced by a specific drug (e.g., cocaine) and respond on a designated lever to receive a reward. The ability of another compound to substitute for the training drug indicates similar subjective effects and potential for abuse.
In rats trained to discriminate cocaine from saline, This compound produced saline-like effects , failing to substitute for cocaine across a wide range of doses. This finding reinforces the notion that this compound does not share the abuse-related subjective effects of cocaine.
In contrast, 7-OH-DPAT partially substituted for cocaine , indicating some overlap in their subjective effects, which aligns with its modest reinforcing properties observed in self-administration studies.
| Compound | Cocaine-Appropriate Responding |
| This compound | Saline-like (<5%) |
| 7-OH-DPAT | Partial Substitution (~60%) |
| Cocaine | Full Substitution (>90%) |
Table 2: Comparative Effects in Cocaine Discrimination Paradigm
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are crucial.
Drug Self-Administration Protocol
-
Subjects: Male Sprague-Dawley rats were used in the primary studies for this compound.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.
-
Surgery: Rats were surgically implanted with intravenous catheters in the jugular vein for drug delivery.
-
Acquisition Phase: Drug-naive rats were placed in the operant chambers for daily sessions where responses on the active lever resulted in an infusion of either cocaine, 7-OH-DPAT, or this compound. A fixed-ratio 1 (FR1) schedule of reinforcement was used, where every active lever press resulted in an infusion.
-
Substitution Phase: Rats were first trained to self-administer cocaine on an FR5 schedule (five lever presses per infusion). Once responding was stable, saline was substituted for cocaine to extinguish responding. Subsequently, different doses of this compound, 7-OH-DPAT, or cocaine were substituted to assess their ability to maintain responding.
-
Progressive Ratio (PR) Schedule: To assess the motivational strength of the drugs, a PR schedule was used where the number of lever presses required for each subsequent infusion increased progressively. The "breakpoint," or the last ratio completed, serves as a measure of the drug's reinforcing efficacy.
Drug Discrimination Protocol
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Two-lever operant conditioning chambers.
-
Training: Rats were trained to discriminate between intraperitoneal injections of cocaine (10 mg/kg) and saline. On cocaine training days, responses on the "cocaine-appropriate" lever were reinforced with food pellets. On saline training days, responses on the "saline-appropriate" lever were reinforced.
-
Testing: Once rats reliably discriminated between cocaine and saline, test sessions were conducted where various doses of this compound or 7-OH-DPAT were administered, and the percentage of responses on the cocaine-appropriate lever was measured.
Signaling Pathways and Experimental Workflows
The distinct behavioral profiles of these compounds can be attributed to their interactions with dopamine receptor subtypes and subsequent downstream signaling.
Caption: Signaling pathway of D3 receptor agonists.
The high selectivity of this compound for the D3 receptor is thought to underlie its lack of abuse potential. By primarily acting on D3 receptors, it may avoid the widespread activation of the mesolimbic dopamine system that is associated with the reinforcing effects of drugs like cocaine, which broadly increase dopamine levels, and less selective agonists that also target D2 receptors.
Caption: Workflow for drug self-administration experiments.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that the highly selective dopamine D3 receptor agonist, this compound, possesses a low abuse potential. Its inability to support self-administration or produce cocaine-like subjective effects in rats distinguishes it from less selective D3 agonists like 7-OH-DPAT and abused stimulants such as cocaine. This profile makes this compound a compelling candidate for further investigation as a potential pharmacotherapy for disorders where D3 receptor modulation is desired without the risk of iatrogenic addiction.
However, it is important to note that the majority of the data on this compound is in the context of cocaine addiction models. Further research is warranted to explore its efficacy in animal models of other substance use disorders, such as opioid and alcohol addiction. Direct comparative studies of this compound against other D2/D3 agonists like pramipexole and ropinirole using the same behavioral paradigms would also provide a more definitive assessment of its relative therapeutic index. While originally developed for other indications and since discontinued, the preclinical profile of this compound provides a valuable benchmark for the development of future D3-selective compounds for the treatment of addiction and other neuropsychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Lack of Abuse Potential in a Highly Selective Dopamine D3 Agonist, PF-592,379, in Drug Self-Administration and Drug Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of abuse potential in a highly selective dopamine D3 agonist, PF-592,379, in drug self-administration and drug discrimination in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Functional Activity of Synthesized PF-592379: A Comparative Guide
For researchers and drug development professionals engaged in the study of dopamine D3 receptor agonists, this guide provides a comprehensive comparison of the functional activity of the synthesized compound PF-592379 against other key alternatives. This document outlines the experimental data, detailed protocols for validation, and visual representations of the underlying biological processes.
Comparative Functional Activity of D3 Receptor Agonists
The functional activity of this compound and its alternatives is typically assessed through in vitro binding and functional assays. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) for this compound and other well-established dopamine D3 receptor agonists. Lower Ki and EC50 values are indicative of higher binding affinity and functional potency, respectively.
| Compound | Dopamine D3 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | D3 Functional EC50 (nM) | D2 Functional EC50 (nM) | D3 vs D2 Functional Selectivity |
| This compound | 21 | >10,000 | 2.6 | 470 | >180-fold |
| 7-OH-DPAT | 0.9 | 16 | 1.05 | - | - |
| PD-128,907 | 1.43 | 20 | - | - | 18-fold (binding) |
| PF-219,061 | - | - | 8 | >10,000 | >1000-fold |
Experimental Protocols
To validate the functional activity of synthesized this compound, two key in vitro experiments are recommended: a competitive radioligand binding assay to determine binding affinity and a cAMP functional assay to measure functional potency.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compound (synthesized this compound).
-
Non-specific binding control (e.g., 10 µM Butaclamol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Incubation: To the appropriate wells, add the assay buffer, a fixed concentration of the radioligand, the cell membranes, and either the non-specific binding control or the test compound at varying concentrations. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an agonist to activate the dopamine D3 receptor, which is a Gi/o-coupled receptor. Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (synthesized this compound).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and culture overnight.
-
Compound Addition: On the day of the experiment, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound. Incubate for a short period.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound to generate a dose-response curve. The EC50 value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, can be determined from this curve.
Visualizing Key Processes
To further elucidate the mechanisms and workflows involved in validating this compound, the following diagrams have been generated.
Safety Operating Guide
Navigating the Disposal of PF-592379: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of Research Chemicals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a procedural framework for the disposal of the research compound PF-592379. In the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this document outlines the essential steps and best practices for managing chemical waste in a research setting, in accordance with general safety protocols and regulatory requirements.
Key Hazard Identification for Chemical Disposal
When a Safety Data Sheet is available, it is crucial to identify key hazard characteristics to determine the appropriate disposal pathway. The following table summarizes the critical information to look for, which dictates the segregation and disposal requirements for chemical waste.
| Hazard Characteristic | Description | Typical Disposal Route |
| Ignitability | Liquids with a flashpoint below 60°C (140°F), or solids that can cause fire through friction or spontaneous chemical change.[1] | Segregated as flammable waste. Must be stored away from oxidizers.[2] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel at a specified rate.[1][3] | Collected as corrosive waste. Acids and bases must be segregated from each other and from other chemical classes.[2] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases when mixed with other substances. | Stored separately from all other chemicals to prevent dangerous reactions. |
| Toxicity | Chemicals that are harmful or fatal if ingested, inhaled, or absorbed through the skin. This includes carcinogens, mutagens, and teratogens. | Disposed of as toxic or hazardous waste, often requiring specific containers and labeling. |
General Protocol for the Disposal of Research Chemicals
In the absence of a specific SDS for this compound, the following step-by-step protocol should be followed to ensure safe and compliant disposal. This procedure emphasizes a conservative approach, treating the compound as hazardous until proven otherwise.
1. Hazard Assessment and Consultation:
- Treat this compound as a hazardous substance.
- Contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on the compound. The EHS office is the primary authority for hazardous waste management and can provide institution-specific procedures.
2. Waste Collection and Segregation:
- Collect waste this compound in a designated, compatible, and leak-proof container. The container must be in good condition and have a secure screw-top cap.
- Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS. Incompatible chemicals can react violently when mixed.
- Keep the waste container closed at all times, except when adding waste.
3. Labeling:
- Label the waste container clearly with the words "Hazardous Waste" as soon as the first drop of waste is added.
- The label must include the full chemical name ("this compound"), the quantity, and the date of accumulation. Do not use abbreviations or chemical formulas.
- List all constituents and their estimated concentrations if it is a mixed waste.
4. Storage:
- Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.
- Ensure the use of secondary containment, such as a plastic tray, for all liquid chemical waste to contain any potential leaks.
- Segregate the waste container from incompatible materials, particularly acids and bases.
5. Scheduling Disposal:
- Once the waste container is full or has reached the storage time limit set by your institution (often six to nine months), schedule a pickup with your EHS department.
- Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system.
Disposal of Empty Containers: Empty containers that held this compound must also be disposed of properly. The first rinse of the container with a suitable solvent should be collected and treated as hazardous waste. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS department.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
